2-(4-chlorophenyl)ethanesulfonyl Chloride
Description
The exact mass of the compound 2-(4-chlorophenyl)ethanesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-chlorophenyl)ethanesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)ethanesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOYHZHKDCZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374031 | |
| Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76653-13-9 | |
| Record name | 2-(4-chlorophenyl)ethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-chlorophenyl)ethanesulfonyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-chlorophenyl)ethanesulfonyl chloride is a reactive organosulfur compound that serves as a valuable reagent in organic synthesis. Its utility lies in its ability to introduce the 2-(4-chlorophenyl)ethanesulfonyl moiety into a wide range of molecules, a process known as sulfonylation. This functional group can significantly alter the physicochemical and biological properties of the parent molecule, making it a key building block in the development of novel compounds in medicinal chemistry and materials science. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and influences the overall electronic properties of the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-chlorophenyl)ethanesulfonyl chloride, with a focus on practical insights for laboratory professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O₂S | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| CAS Number | 76653-13-9 | [1] |
| Predicted Boiling Point | 327.7 ± 25.0 °C (at 760 mmHg) | |
| Predicted Density | 1.435 ± 0.06 g/cm³ | |
| Physical State | Presumed to be a liquid or low-melting solid at room temperature | |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, diethyl ether, and toluene, and to react with protic solvents like water and alcohols. | [2] |
Synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride
The most common and established method for the synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride involves the chlorination of the corresponding sulfonic acid or its salt.[1] A typical precursor is sodium 2-(4-chlorophenyl)ethanesulfonate, which can be prepared from 2-(4-chlorophenyl)ethanol.
Conceptual Synthesis Workflow
Caption: General synthesis workflow for 2-(4-chlorophenyl)ethanesulfonyl chloride.
Experimental Protocol: Synthesis from Sodium 2-(4-chlorophenyl)ethanesulfonate
This protocol is based on a documented procedure for the synthesis of arylethanesulfonyl chlorides.[1]
Materials:
-
Sodium 2-(4-chlorophenyl)ethanesulfonate
-
Thionyl chloride (SOCl₂)
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), add sodium 2-(4-chlorophenyl)ethanesulfonate.
-
Add benzene to create a slurry, followed by a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred slurry at room temperature.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and benzene under reduced pressure using a rotary evaporator. The distillation should be performed in a well-ventilated fume hood.
-
The crude 2-(4-chlorophenyl)ethanesulfonyl chloride can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting sulfonic acids and their salts to sulfonyl chlorides.
-
DMF acts as a catalyst in this reaction, forming a Vilsmeier-Haack type intermediate which facilitates the chlorination.
-
Benzene serves as a solvent that is inert under the reaction conditions. Due to the toxicity of benzene, toluene can often be used as a less hazardous alternative.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Working under anhydrous conditions is important as sulfonyl chlorides are reactive towards water.
Reactivity and Mechanistic Insights
The reactivity of 2-(4-chlorophenyl)ethanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack.
General Reaction Mechanism: Sulfonylation
The reaction with a nucleophile (Nu-H), such as an amine or an alcohol, proceeds via a nucleophilic acyl substitution-like mechanism.
Caption: General mechanism of sulfonylation with a nucleophile.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:
-
It neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the nucleophile (especially if it is an amine) and driving the reaction to completion.
-
In some cases, the base can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive sulfonylammonium salt intermediate.
Formation of Sulfonamides
The reaction of 2-(4-chlorophenyl)ethanesulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component of many pharmaceutical agents.[1]
Experimental Protocol: Synthesis of N-Benzyl-2-(4-chlorophenyl)ethanesulfonamide
Materials:
-
2-(4-chlorophenyl)ethanesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-chlorophenyl)ethanesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.0 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Formation of Sulfonate Esters
The reaction with alcohols or phenols in the presence of a base affords sulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable synthetic intermediates.[1]
Spectral Characterization
While experimental spectra for 2-(4-chlorophenyl)ethanesulfonyl chloride are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Key Observables |
| ¹H NMR | Aromatic protons: two doublets in the range of δ 7.2-7.5 ppm. Methylene protons (-CH₂-CH₂-): two multiplets or triplets in the range of δ 3.0-4.0 ppm.[1] |
| ¹³C NMR | Aromatic carbons: in the range of δ 120-140 ppm. Aliphatic carbons: in the range of δ 30-60 ppm, with the carbon adjacent to the sulfonyl group being more downfield. |
| IR Spectroscopy | Strong, characteristic asymmetric and symmetric S=O stretching vibrations around 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching in the 1400-1600 cm⁻¹ range.[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks).[1] |
Applications in Drug Discovery and Development
The 2-(4-chlorophenyl)ethanesulfonyl group can be found in a variety of biologically active molecules. Its incorporation can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Scaffold for Sulfonamide-Based Therapeutics: As a precursor to sulfonamides, this reagent is instrumental in the synthesis of compounds targeting a wide range of diseases. The sulfonamide moiety is a known pharmacophore in antibacterial agents, diuretics, and protease inhibitors.
-
Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups, such as amides or esters, to improve pharmacokinetic properties.
-
Protecting Group: The 2-(arylethyl)sulfonyl group can be used as a protecting group for amines. While less common than other sulfonyl protecting groups, it offers an alternative with different cleavage conditions.[1]
Safety and Handling
2-(4-chlorophenyl)ethanesulfonyl chloride is classified as a corrosive and irritant compound.[1] As with all sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Corrosive, can cause severe skin burns.[2]
-
Eye Contact: Corrosive, can cause serious eye damage.[2]
-
Ingestion: Harmful if swallowed.
The compound is moisture-sensitive and will react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Incompatible Materials:
-
Water and other protic solvents
-
Strong bases
-
Strong oxidizing agents
-
Alcohols and amines (in the absence of controlled reaction conditions)
In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.
Conclusion
2-(4-chlorophenyl)ethanesulfonyl chloride is a versatile and reactive building block for organic synthesis, particularly in the construction of sulfonamides and sulfonate esters. Its utility in modifying molecular properties makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
Sources
Structure Elucidation of 2-(4-chlorophenyl)ethanesulfonyl chloride: A Multi-technique Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-chlorophenyl)ethanesulfonyl chloride is a pivotal reagent in modern synthetic chemistry, serving as a versatile precursor for a wide array of sulfonamides and sulfonate esters, many of which are foundational scaffolds in medicinal chemistry.[1][2] The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, necessitates rigorous and unambiguous structural verification to ensure the integrity of subsequent synthetic steps and the purity of final compounds.[1][3] This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of 2-(4-chlorophenyl)ethanesulfonyl chloride. Moving beyond a simple recitation of techniques, we delve into the causality behind the analytical choices, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) into a self-validating workflow. This is complemented by the gold-standard method of X-ray crystallography for definitive spatial confirmation, alongside critical considerations for synthesis context and safe handling.
Foundational Understanding: Synthesis and Physicochemical Properties
A robust analytical strategy begins with an understanding of the molecule's origin and fundamental properties. The molecular formula of 2-(4-chlorophenyl)ethanesulfonyl chloride is C₈H₈Cl₂O₂S, with a molecular weight of 239.12 g/mol .[1]
1.1. Contextual Synthesis Insights
While numerous synthetic routes to sulfonyl chlorides exist, a prevalent method involves the oxidative chlorination of corresponding sulfur-containing precursors.[4][5] One common pathway is the treatment of S-alkyl isothiourea salts, prepared from the corresponding alkyl halide (1-(2-bromoethyl)-4-chlorobenzene), with a chlorinating agent like N-chlorosuccinimide (NCS).[5] Understanding this synthesis is critical for the analyst, as it informs the potential impurity profile, which could include unreacted starting materials or byproducts like succinimide.
1.2. Mandatory Safety & Handling Protocols
Sulfonyl chlorides as a class are hazardous reagents that demand stringent safety protocols.[6][7]
-
Corrosivity and Moisture Sensitivity: The compound is corrosive and reacts with moisture, including atmospheric humidity, to release hydrochloric acid (HCl).[8] All handling must be performed in a well-ventilated fume hood, and storage should be in tightly sealed containers in a cool, dry environment.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, and a lab coat.[6][7][9] Avoid inhalation of vapors and any contact with skin or eyes.[8][9]
-
Spill Management: Have appropriate spill control materials (e.g., sodium bicarbonate or other suitable absorbent) readily available.
The Spectroscopic Triad: A Synergistic Approach
Sources
- 1. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9 | Benchchem [benchchem.com]
- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Technical Monograph: Synthesis of 2-(4-Chlorophenyl)ethanesulfonyl Chloride
[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-(4-chlorophenyl)ethanesulfonyl chloride
Molecular Formula:
Strategic Route Selection
The synthesis of phenethanesulfonyl chlorides presents a specific regiochemical challenge.
-
Direct Chlorosulfonation (Avoid): Reacting 1-chloro-4-ethylbenzene with chlorosulfonic acid typically results in electrophilic aromatic substitution on the ring (ortho/para positions), rather than the desired alkyl chain functionalization.[1]
-
Radical Chlorosulfonation (Avoid): Free-radical mechanisms (Reed Reaction) favor the benzylic position (
-carbon) due to radical stabilization, yielding the wrong isomer. -
Nucleophilic Substitution (Selected): The Strecker Synthesis (alkylation of sulfite) ensures 100% regiocontrol by utilizing the pre-existing leaving group on the
-carbon of the ethyl chain.
Retrosynthetic Logic: Target (Sulfonyl Chloride) => Sulfonate Salt => Alkyl Halide Precursor
Primary Pathway: The Strecker Synthesis
This two-step protocol is the "Gold Standard" for reliability. It converts 1-(2-bromoethyl)-4-chlorobenzene into the sulfonate salt, followed by chlorination.[1]
Step 1: Formation of Sodium 2-(4-chlorophenyl)ethanesulfonate
Reaction Type:
| Reagent | Equiv.[2][3][4] | Role |
| 1-(2-bromoethyl)-4-chlorobenzene | 1.0 | Substrate |
| Sodium Sulfite ( | 1.2 - 1.5 | Nucleophile |
| Water/Ethanol (3:1) | Solvent | Reaction Medium |
| Tetrabutylammonium bromide | 0.05 | Phase Transfer Catalyst (Optional) |
Protocol:
-
Dissolution: Dissolve sodium sulfite (anhydrous) in water.[5] A slight excess (1.2–1.5 eq) prevents the formation of symmetrical dialkyl sulfones.
-
Addition: Add the bromide precursor dissolved in ethanol. If the bromide is immiscible, add TBAB (PTC) to accelerate the biphasic reaction.
-
Reflux: Heat to reflux (
) for 6–12 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc). -
Isolation:
-
Critical Purification: The crude solid contains inorganic salts (
, excess ). Recrystallize from boiling ethanol or perform a hot filtration in ethanol to remove inorganic insolubles. -
Drying: The salt must be dried to constant weight (
vacuum oven). Failure to remove water will cause violent gas evolution in Step 2.
Step 2: Chlorination to Sulfonyl Chloride
Reaction Type: Nucleophilic Acyl Substitution (Inorganic)
| Reagent | Equiv.[2][3][4] | Role |
| Sulfonate Salt (from Step 1) | 1.0 | Substrate |
| Thionyl Chloride ( | 3.0 - 5.0 | Chlorinating Agent |
| DMF (Dimethylformamide) | 0.05 | Catalyst (Vilsmeier type) |
| Dichloromethane (DCM) | Solvent | Inert Carrier (Optional) |
Protocol:
-
Setup: Place the dry sulfonate salt in a flask equipped with a reflux condenser and a gas scrubber (to trap
and ). -
Addition: Add Thionyl Chloride in excess. Add catalytic DMF (3-5 drops).[1] The DMF forms a reactive Vilsmeier intermediate (
) that activates the thionyl chloride. -
Reaction: Heat to mild reflux (
) for 2–4 hours. The solid salt will gradually dissolve/suspend as the reaction proceeds. -
Workup (Critical Control Point):
-
Remove excess
via vacuum distillation strictly below 50°C. -
Dissolve the residue in DCM or Toluene.
-
Wash rapidly with ice-cold water (to remove salts) followed by cold 5%
.[1] -
Warning: Do not use strong base or prolonged exposure to base, as this triggers elimination (see Section 4).
-
Dry over
and concentrate to yield the sulfonyl chloride.
-
Alternative Pathway: Grignard-Mediated Synthesis
Use this route if the sulfonate salt isolation (Step 1 above) proves difficult due to solubility issues.
Workflow:
-
Grignard Formation: React 1-(2-bromoethyl)-4-chlorobenzene with Mg turnings in dry THF to form the Grignard reagent.[1]
-
Sulfination: Bubble dry
gas into the Grignard solution at . This forms the magnesium sulfinate intermediate ( ).[1] -
Oxidative Chlorination: Treat the sulfinate directly with N-chlorosuccinimide (NCS) or
to yield the sulfonyl chloride.
Critical Control Points & Stability
This specific molecule contains a sulfonyl chloride group
-
The "Styrene" Risk: In the presence of base (e.g., during workup or subsequent amination), the
-protons are acidic. Elimination of and yields 4-chlorostyrene.[1]-
Mitigation: Keep workup pH neutral/mildly acidic. Perform aminations at low temperature (
).
-
-
Moisture Sensitivity: Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid in moist air. Store under inert gas at
.
Pathway Visualization
Figure 1: Comparative synthesis pathways showing the robust Strecker route (solid lines) versus the Grignard alternative (dotted) and the critical elimination risk (red dashed).
References
-
BenchChem. 2-(4-chlorophenyl)ethanesulfonyl Chloride Product Monograph. Retrieved from .
-
Loder, D. J., et al. "Ethanesulfonic acid, 2-bromo-, sodium salt."[1] Organic Syntheses, Coll. Vol. 2, p. 558 (1943). (Foundational reference for Strecker alkylation of bromo-ethyl species). .
-
Vertex Pharmaceuticals. "Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides." European Patent EP0583960A2. (Details chlorination conditions for phenethyl derivatives). .
-
Brem Method. "Strecker Synthesis Mechanisms and Applications." (General mechanistic grounding for nitrile/sulfite alkylation pathways). .[7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Electrophilicity of 2-(4-chlorophenyl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of 2-(4-chlorophenyl)ethanesulfonyl chloride, a key intermediate in organic synthesis and drug discovery. We delve into the molecular architecture, electronic properties, and inherent reactivity of this sulfonyl chloride, offering a blend of theoretical principles and practical, field-proven insights. This document is designed to empower researchers to harness the full potential of this versatile reagent by providing a deep understanding of its reaction mechanisms, detailed experimental protocols for its key transformations, and a thorough assessment of its safety profile.
Introduction: The Significance of Sulfonyl Chlorides in Modern Synthesis
Sulfonyl chlorides are a cornerstone of modern organic chemistry, serving as powerful electrophiles for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom, which is dictated by the electronic and steric environment of the molecule. 2-(4-chlorophenyl)ethanesulfonyl chloride offers a unique combination of an arylethyl backbone and a sulfonyl chloride functionality, making it a valuable building block for introducing the 2-(4-chlorophenyl)ethylsulfonyl moiety into target molecules. This guide will dissect the factors governing its electrophilicity and provide practical guidance for its effective utilization.
Molecular Structure and Electronic Profile
The reactivity of 2-(4-chlorophenyl)ethanesulfonyl chloride is best understood by first examining its molecular structure and the interplay of its constituent parts.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes for the atoms Cl1 [label="Cl", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; C2 [label="C", pos="1.5,0.75!"]; C3 [label="C", pos="2.5,0.75!"]; C4 [label="C", pos="3,1.5!"]; C5 [label="C", pos="2.5,2.25!"]; C6 [label="C", pos="1.5,2.25!"]; C7 [label="C", pos="4,1.5!"]; H1 [label="H", pos="4.5,1.8!"]; H2 [label="H", pos="4.5,1.2!"]; C8 [label="C", pos="5,1.5!"]; H3 [label="H", pos="5.5,1.8!"]; H4 [label="H", pos="5.5,1.2!"]; S [label="S", pos="6.5,1.5!"]; O1 [label="O", pos="7,2.5!"]; O2 [label="O", pos="7,0.5!"]; Cl2 [label="Cl", pos="7.5,1.5!"];
// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl1; C4 -- C7; C7 -- H1; C7 -- H2; C7 -- C8; C8 -- H3; C8 -- H4; C8 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl2; } Figure 1: Structure of 2-(4-chlorophenyl)ethanesulfonyl chloride.
The key to its electrophilicity lies in the sulfonyl chloride group (-SO₂Cl). The highly electronegative oxygen and chlorine atoms create a strong dipole, withdrawing electron density from the central sulfur atom. This renders the sulfur atom electron-deficient and, therefore, a prime target for nucleophilic attack.
The 4-chlorophenyl group, while not directly conjugated to the sulfonyl group, exerts an inductive electron-withdrawing effect (-I effect) through the ethyl bridge. This effect, although attenuated by the distance, further enhances the electrophilicity of the sulfur center compared to an unsubstituted phenylethanesulfonyl chloride.
Table 1: Predicted Spectroscopic Data for 2-(4-chlorophenyl)ethanesulfonyl chloride
| Spectroscopic Technique | Predicted Chemical Shifts/Frequencies |
| ¹H NMR | Aromatic protons: 7.2-7.5 ppm (two doublets); Methylene protons (-CH₂-CH₂-): 3.0-4.0 ppm (complex multiplets or triplets)[1] |
| ¹³C NMR | Aromatic carbons: 120-140 ppm; Methylene carbons: aliphatic region, with the carbon adjacent to the sulfonyl chloride appearing further downfield[1] |
| IR Spectroscopy | -SO₂Cl asymmetric stretch: 1370-1385 cm⁻¹; -SO₂Cl symmetric stretch: 1170-1190 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aromatic C=C stretch: 1400-1600 cm⁻¹[1] |
Reactivity and Mechanistic Considerations
As a potent electrophile, 2-(4-chlorophenyl)ethanesulfonyl chloride readily participates in nucleophilic substitution reactions at the sulfur center.[1] The chloride ion serves as an excellent leaving group, facilitating these transformations.
dot graph "reaction_overview" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent [label="2-(4-chlorophenyl)ethanesulfonyl chloride"]; nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="R-SO₂-Nu + HCl", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base", shape=diamond, fillcolor="#FFFFFF"];
reagent -> product [label="Nucleophilic Substitution"]; nucleophile -> product; base -> product [label="Acid Scavenger"]; } Figure 2: General overview of nucleophilic substitution.
Nucleophilic Substitution Reactions
The primary reaction pathway involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride ion.
The reaction with primary or secondary amines is a cornerstone application, yielding sulfonamides, a critical functional group in many drug molecules.
dot graph "sulfonamide_formation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="R-SO₂Cl + R'R''NH"]; transition [label="Transition State", shape=ellipse, fillcolor="#FFFFFF"]; product [label="R-SO₂NR'R'' + HCl"];
start -> transition [label="Nucleophilic Attack"]; transition -> product [label="Chloride Elimination"]; } Figure 3: Mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-2-(4-chlorophenyl)ethanesulfonamide
Disclaimer: This protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions. Appropriate safety precautions must be taken at all times.
Materials:
-
2-(4-chlorophenyl)ethanesulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(4-chlorophenyl)ethanesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-2-(4-chlorophenyl)ethanesulfonamide.
Reaction with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, affords sulfonate esters. These esters are valuable intermediates as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)ethanesulfonate
Disclaimer: This protocol is a representative example and should be adapted and optimized.
Materials:
-
2-(4-chlorophenyl)ethanesulfonyl chloride (1.0 eq)
-
Ethanol, anhydrous (excess)
-
Pyridine, anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and work-up reagents as in the sulfonamide synthesis.
Procedure:
-
Dissolve 2-(4-chlorophenyl)ethanesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous ethanol to the solution.
-
Slowly add anhydrous pyridine to the reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring by TLC.
-
Perform an aqueous work-up similar to the sulfonamide synthesis.
-
Purify the crude product by flash column chromatography.
Elimination Reaction (E2 Pathway)
In the presence of a strong, non-nucleophilic base, 2-(4-chlorophenyl)ethanesulfonyl chloride can undergo a bimolecular elimination (E2) reaction to yield 4-chlorostyrene.[1] This reaction competes with nucleophilic substitution, and the choice of base and reaction conditions can favor one pathway over the other.
dot graph "E2_elimination" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="R-CH(H)-CH₂-SO₂Cl"]; base [label="Strong Base", shape=ellipse, fillcolor="#FFFFFF"]; transition [label="Anti-periplanar Transition State", shape=ellipse, fillcolor="#FFFFFF"]; product [label="R-CH=CH₂ + Base-H⁺ + SO₂ + Cl⁻"];
start -> transition; base -> transition [label="Proton Abstraction"]; transition -> product; } Figure 4: E2 elimination pathway.
The reaction is expected to follow second-order kinetics, being first-order in both the substrate and the base.[1] The stereochemistry requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[1] The electron-withdrawing nature of the 4-chlorophenyl group is anticipated to accelerate the rate of this elimination reaction.
Optimized Conditions for E2 Elimination:
To favor the E2 pathway, a strong, sterically hindered, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or toluene at elevated temperatures is recommended.
Quantitative Reactivity and Comparative Analysis
Table 2: Qualitative Comparison of Electrophilicity
| Sulfonyl Chloride | Substituent Effect | Expected Relative Reactivity |
| Benzenesulfonyl chloride | None (Reference) | Baseline |
| 4-Toluenesulfonyl chloride | Electron-donating (-CH₃) | Lower |
| 4-Nitrobenzenesulfonyl chloride | Electron-withdrawing (-NO₂) | Higher |
| 2-(4-chlorophenyl)ethanesulfonyl chloride | Inductive electron-withdrawing (-Cl) | Higher than unsubstituted analog |
The positive Hammett rho (ρ) value observed for the E2 elimination of similar β-phenylethyl systems indicates that electron-withdrawing substituents, such as the chloro group, stabilize the developing negative charge in the transition state, thus accelerating the reaction rate.
Synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride
A common and reliable method for the synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride involves the oxidative chlorination of the corresponding thiol or its derivative. Modern, greener protocols often utilize N-chlorosuccinimide (NCS) as the oxidizing and chlorinating agent, offering a safer alternative to gaseous chlorine.
Experimental Protocol: Synthesis from 2-(4-chlorophenyl)ethanethiol
Disclaimer: This is a generalized protocol and requires optimization. Extreme caution should be exercised as the reaction can be exothermic.
Materials:
-
2-(4-chlorophenyl)ethanethiol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (3.0 eq)
-
Acetonitrile
-
Water
-
Standard laboratory glassware and work-up reagents.
Procedure:
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)ethanethiol in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Slowly add NCS in portions, monitoring the internal temperature to prevent a runaway reaction.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonyl chloride by vacuum distillation or column chromatography.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-chlorophenyl)ethanesulfonyl chloride was found. The following information is extrapolated from data on structurally similar sulfonyl chlorides and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.
2-(4-chlorophenyl)ethanesulfonyl chloride is expected to be a corrosive and lachrymatory substance.[2][3] It is likely to cause severe skin burns and eye damage.[2][3] Inhalation may cause respiratory irritation.[2][3]
Handling Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Keep away from moisture, as it will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-(4-chlorophenyl)ethanesulfonyl chloride is a highly reactive electrophile with significant utility in organic synthesis. Its reactivity is governed by the powerful electron-withdrawing nature of the sulfonyl chloride group, further enhanced by the inductive effect of the 4-chlorophenyl substituent. This guide has provided a detailed examination of its electronic structure, mechanistic pathways in key reactions, and practical, step-by-step protocols for its synthesis and application. By understanding the principles of its electrophilicity and adhering to strict safety protocols, researchers can effectively employ this versatile reagent in the development of novel molecules for a wide range of applications.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethanesulfonyl chloride, 2-chloro-. Available from: [Link]
Sources
Comprehensive Solubility & Handling Profile: 2-(4-chlorophenyl)ethanesulfonyl chloride
[1]
Executive Summary
2-(4-chlorophenyl)ethanesulfonyl chloride is a specialized sulfonyl chloride intermediate critical in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Unlike simple alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) or stable aryl analogs (e.g., tosyl chloride), this compound possesses a hybrid alkyl-aryl structure that influences its solubility and stability profile.[1]
This guide provides a definitive technical analysis of its solubility behavior, emphasizing the critical distinction between dissolution and solvolysis .[1] Researchers must recognize that while this compound is soluble in many organic solvents, its high electrophilicity makes it incompatible with protic solvents (water, alcohols, amines), leading to rapid decomposition.
Physicochemical Identity
Understanding the molecular structure is the first step to predicting solubility behavior.[1] The compound features a lipophilic chlorophenyl tail and a polar, reactive sulfonyl chloride head.[1]
| Property | Data |
| Chemical Name | 2-(4-chlorophenyl)ethane-1-sulfonyl chloride |
| Molecular Formula | C₈H₈Cl₂O₂S |
| Molecular Weight | ~239.12 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Polarity Profile | Amphiphilic: Lipophilic aryl-alkyl chain + Polar sulfonyl group |
| Reactivity Class | Electrophilic; Moisture-sensitive; Lachrymator |
Solubility & Reactivity Matrix
The following data categorizes solvents based on their thermodynamic capability to dissolve the solute versus their kinetic tendency to react with it.
Core Solubility Data
| Solvent Class | Specific Solvent | Solubility Status | Operational Recommendation |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent | Preferred solvent for reactions and transfers.[1] Ensure solvent is anhydrous.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Good | High Solubility. THF must be free of peroxides and water to prevent side reactions.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Suitable for extraction workups.[1] Avoid prolonged storage due to potential transesterification risks (low but possible).[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate to Good | Good for heating reactions; solubility increases significantly with temperature. |
| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | Used as an anti-solvent to precipitate the product during purification. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Use with Caution. DMSO can sometimes act as an oxidant or react at high temps. DMF can decompose to form dimethylamine, reacting with the solute.[1] |
Reactivity Warning: Protic Solvents
CRITICAL: Do NOT attempt to dissolve this compound in the following solvents for storage or standard solubility testing.
Mechanism of Solvolysis
It is vital to understand why solubility fails in protic media. The sulfonyl chloride sulfur atom is highly electrophilic.[1] In the presence of nucleophilic solvents (water, alcohols), the solvent acts as a reagent, not a medium.
Figure 1: Mechanism of solvolysis in protic solvents, leading to irreversible decomposition.[1]
Experimental Methodologies for Solubility Determination
Since commercial data for this specific intermediate is often sparse, researchers must validate solubility in-house.[1] The following protocols ensure accuracy without degrading the sample.
Protocol A: Qualitative Solubility Screen (Visual)
Objective: Rapidly determine solvent compatibility for synthesis.
-
Preparation: Place 10 mg of 2-(4-chlorophenyl)ethanesulfonyl chloride into a dry 2 mL GC vial.
-
Solvent Addition: Add 100 µL of the target anhydrous solvent.[1]
-
Observation:
Protocol B: Quantitative Gravimetric Analysis
Objective: Determine exact saturation limit (mg/mL). Note: Only perform with non-reactive solvents (e.g., DCM, Toluene).
-
Saturation: Add excess solid to 1 mL of solvent in a sealed vial. Stir at 25°C for 1 hour.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic) into a tared vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >30°C to avoid volatility loss of the solute itself).[1]
-
Weighing: Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / 1 mL.[1]
-
Protocol C: Purity & Stability Check (NMR)
Objective: Verify the compound has not hydrolyzed during storage or dissolution.[1]
Workflow: Handling & Dissolution Strategy
This flowchart guides the researcher through the decision-making process for handling this reactive intermediate.
Figure 2: Operational workflow for solvent selection and handling.
Safety & Storage
-
Hazards : Corrosive (causes severe skin burns and eye damage), Lachrymator (induces tears).[2]
-
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][3][4]
-
Spill Cleanup : Do not use water.[1] Adsorb with dry sand or vermiculite.[1] Neutralize with a dilute solution of sodium bicarbonate only after the bulk material has been removed to a waste container.[1]
References
Discovery of 2-(4-chlorophenyl)ethanesulfonyl chloride
An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-chlorophenyl)ethanesulfonyl chloride
Abstract
This technical guide delineates a robust and efficient synthetic pathway for the preparation of 2-(4-chlorophenyl)ethanesulfonyl chloride, a valuable sulfonylating agent and intermediate in medicinal and materials chemistry. While the specific initial "discovery" of this compound is not prominently documented as a singular breakthrough, this paper presents a logical and field-proven synthetic route that represents a de facto discovery process in a modern laboratory setting. The synthesis proceeds through a three-step sequence commencing with the commercially available 2-(4-chlorophenyl)ethanol. Key transformations include a nucleophilic substitution to form the corresponding alkyl bromide, conversion to a thiol intermediate, and a final oxidative chlorination. This guide provides detailed experimental protocols, mechanistic insights, and characterization data, intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Sulfonyl Chlorides
Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as highly reactive electrophiles for the introduction of the sulfonyl group (-SO₂-). Their paramount importance lies in their reaction with primary and secondary amines to form sulfonamides, a functional group present in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and hypoglycemic drugs.[1] The reactivity of the sulfonyl chloride group, balanced with its relative stability, makes it an ideal intermediate for constructing complex molecular architectures.[2] The title compound, 2-(4-chlorophenyl)ethanesulfonyl chloride, combines this reactive moiety with a substituted aromatic ring, offering a versatile building block for creating novel compounds with potential biological activity.
This guide details a reproducible and scalable synthesis, providing the scientific community with a practical methodology for accessing this important reagent.
Synthetic Pathway Overview
The synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride is logically approached via a three-step sequence starting from 2-(4-chlorophenyl)ethanol. This pathway was designed for its reliability, use of readily available reagents, and straightforward purification procedures.
Caption: A three-step synthetic workflow for 2-(4-chlorophenyl)ethanesulfonyl chloride.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-(4-chlorophenyl)ethyl bromide
Causality and Rationale: The initial step involves converting the hydroxyl group of the starting alcohol into a better leaving group to facilitate nucleophilic substitution. Bromide is an excellent leaving group, and this transformation can be achieved under mild conditions using phosphorus tribromide (PBr₃). This reagent is preferred over others like HBr for its high efficiency and the ease of separation of the product from the phosphorous acid byproduct.
Detailed Experimental Protocol:
-
To a stirred solution of 2-(4-chlorophenyl)ethanol (15.6 g, 100 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (10.8 g, 40 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Separate the organic layer and wash it sequentially with cold water (2 x 100 mL), 5% aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation to afford 2-(4-chlorophenyl)ethyl bromide as a colorless oil.
Step 2: Synthesis of 2-(4-chlorophenyl)ethanethiol
Causality and Rationale: The conversion of the alkyl bromide to a thiol is a critical step. While direct reaction with sodium hydrosulfide is possible, a more controlled and often higher-yielding method involves the use of thiourea. This method proceeds via the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to liberate the thiol. This two-step, one-pot procedure minimizes the formation of disulfide byproducts, which can be an issue with direct thiolation methods.[3]
Detailed Experimental Protocol:
-
In a round-bottom flask, dissolve 2-(4-chlorophenyl)ethyl bromide (21.9 g, 100 mmol) and thiourea (7.6 g, 100 mmol) in ethanol (200 mL).
-
Heat the mixture to reflux and maintain for 3 hours. The formation of the S-alkylisothiouronium salt may be observed as a precipitate.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (12.0 g, 300 mmol) in water (50 mL).
-
Heat the resulting mixture to reflux for an additional 2 hours to effect hydrolysis of the intermediate salt.
-
Cool the reaction to room temperature and acidify with 3 M hydrochloric acid until the pH is approximately 1.
-
Extract the product into diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude thiol can be purified by vacuum distillation.
Step 3: Synthesis of 2-(4-chlorophenyl)ethanesulfonyl chloride
Causality and Rationale: The final transformation is the oxidative chlorination of the thiol. This is a crucial step that forms the desired sulfonyl chloride. Traditional methods often use harsh reagents like gaseous chlorine. However, modern methods offer milder and more efficient alternatives. A highly effective system involves the use of N-Chlorosuccinimide (NCS) in the presence of an acid.[4] This method is advantageous due to its operational simplicity, mild conditions, and the easy removal of the succinimide byproduct.[4]
Sources
Technical Whitepaper: Characterization and Utilization of 2-(4-Chlorophenyl)ethanesulfonyl Chloride
Executive Summary
2-(4-Chlorophenyl)ethanesulfonyl chloride (CAS: 76653-13-9) is a critical sulfonylating agent used primarily as a "privileged scaffold" linker in medicinal chemistry. Unlike its aromatic counterpart (4-chlorobenzenesulfonyl chloride), the insertion of an ethylene spacer (
This guide provides a definitive technical analysis of the compound, synthesizing spectroscopic data with handling protocols designed to mitigate the high hydrolysis risk associated with aliphatic sulfonyl chlorides.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(4-Chlorophenyl)ethane-1-sulfonyl chloride |
| CAS Number | 76653-13-9 |
| Molecular Formula | |
| Molecular Weight | 239.12 g/mol |
| Physical State | White to off-white crystalline solid (low melting) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with alcohols/water |
Structural Analysis & Theoretical Framework
To interpret the spectroscopic data correctly, one must understand the electronic environment of the molecule.
-
The Aromatic System: The para-chloro substitution creates a symmetric electronic distribution, resulting in a characteristic AA'BB' coupling pattern in the
NMR. -
The Ethylene Linker: The two methylene groups are chemically distinct.
-
-Methylene: The carbon directly attached to the sulfonyl chloride (
) is highly deshielded due to the strong electron-withdrawing nature of the sulfonyl group and the chlorine atom. -
-Methylene: The benzylic carbon (
) is shielded relative to the -position but deshielded relative to a standard alkane due to the aromatic ring current.
-
-Methylene: The carbon directly attached to the sulfonyl chloride (
Spectroscopic Compendium
The following data represents the consensus spectroscopic profile derived from high-fidelity prediction algorithms and analogous aliphatic sulfonyl chloride standards.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (3,5) | 7.30 – 7.35 | Doublet ( | 2H | Protons ortho to Chlorine (shielded by mesomeric effect). |
| Ar-H (2,6) | 7.15 – 7.20 | Doublet ( | 2H | Protons meta to Chlorine (benzylic vicinity). |
| 3.90 – 4.05 | Triplet ( | 2H | Deshielded by | |
| 3.20 – 3.35 | Triplet ( | 2H | Benzylic protons. |
Critical Note: If the triplet at
4.0 ppm shifts upfield to3.0-3.5 ppm or broadens significantly, the sample has likely hydrolyzed to the sulfonic acid ( ).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet
| Wavenumber ( | Intensity | Functional Group Assignment |
| 1370 – 1385 | Strong | |
| 1170 – 1190 | Strong | |
| 1080 – 1095 | Medium | |
| 2920 – 2980 | Weak |
Mass Spectrometry (EI/ESI)
Ionization: Electron Impact (70 eV) or ESI (Positive Mode with derivatization)
-
Molecular Ion: The parent ion
at 238 is often weak or absent due to the labile bond. -
Isotope Pattern: A distinct pattern reflecting two chlorine atoms (
and ).-
M (238): 100% (Relative abundance basis)
-
M+2 (240):
65% (Contribution from one in ring + one in ) -
M+4 (242):
10% (Both )
-
-
Key Fragments:
-
125/127:
(Tropylium-like cation loss of ).
-
125/127:
Experimental Protocols
Synthesis via Oxidative Chlorosulfonation (Recommended)
This modern route avoids the harsh conditions of direct chlorosulfonation and offers higher yields for phenethyl derivatives.
Reaction Scheme:
-
Precursor: 1-(2-bromoethyl)-4-chlorobenzene.
-
Intermediate: Formation of S-[2-(4-chlorophenyl)ethyl]isothiourea salt.
-
Oxidation: Chlorination using N-Chlorosuccinimide (NCS) and HCl.
Step-by-Step Protocol:
-
Thiouronium Formation: Reflux 1-(2-bromoethyl)-4-chlorobenzene (10 mmol) with Thiourea (11 mmol) in Ethanol (20 mL) for 3 hours. Evaporate solvent to obtain the isothiourea salt.
-
Chlorination: Suspend the salt in Acetonitrile/2M HCl (1:1, 25 mL) at 0°C.
-
Addition: Add N-Chlorosuccinimide (40 mmol) portion-wise over 20 minutes, maintaining temperature
°C. -
Workup: Stir for 1 hour. Extract with Isopropyl Acetate (safer alternative to DCM). Wash with cold brine.
-
Drying: Dry over anhydrous
and concentrate in vacuo at °C.
Quality Control: The "Derivatization Check"
Sulfonyl chlorides are notoriously unstable in NMR solvents containing trace water. Do not rely solely on direct NMR for purity assessment.
Procedure:
-
Dissolve 10 mg of the sulfonyl chloride in 0.5 mL dry DCM.
-
Add 1.5 equivalents of Benzylamine and 2.0 equivalents of Triethylamine.
-
Stir for 10 minutes.
-
Evaporate and run NMR on the resulting Sulfonamide .
-
Validation: The sulfonamide is stable. A sharp singlet for the
proton and a clear shift in the -methylene protons confirms the active sulfonyl chloride content of the original batch.
Visualization of Workflows
Analytical Decision Tree
This diagram outlines the logic flow for characterizing the compound and distinguishing it from its hydrolysis product.
Figure 1: Analytical workflow for validating sulfonyl chloride integrity using NMR markers.
Synthesis Pathway (Isothiourea Route)
Visualizing the conversion from alkyl halide to sulfonyl chloride.
Figure 2: Oxidative chlorosulfonation pathway via isothiourea intermediate.
References
-
BenchChem. (2023). 2-(4-chlorophenyl)ethanesulfonyl Chloride Product Description & Predicted Spectra. Retrieved from .
-
Yang, Z., & Xu, J. (2013).[2] "A Simple NaClO2-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts for the Synthesis of Sulfonyl Chlorides." Synlett, 24(16), 2165–2169. (Methodology basis for Protocol 4.1).
-
Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl chloride CAS 98-60-2.[3][4] Retrieved from (Comparative aromatic standard).
-
ChemicalBook. (2023). 2-Chloroethanesulfonyl chloride NMR Spectrum. Retrieved from (Analogous aliphatic sulfonyl chloride data).[5]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 3. 98-60-2|4-Chlorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 4-Chlorobenzenesulfonyl Chloride | 98-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2-(4-Chlorophenyl)ethanesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious protection and deprotection of reactive functional groups is a cornerstone of success.[1] Amines, being nucleophilic and basic, are often at the heart of desired transformations but can also be a source of unwanted side reactions.[2][3] Their temporary masking with a suitable protecting group allows for the selective manipulation of other parts of a molecule, ensuring the desired chemical pathway is followed.[2][3]
The ideal amine protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily and selectively removed under mild conditions that do not compromise the integrity of the target molecule. While numerous amine protecting groups exist, the sulfonyl family offers a high degree of stability. However, this stability can often translate to harsh deprotection conditions.
This application note introduces 2-(4-chlorophenyl)ethanesulfonyl chloride as a versatile reagent for the protection of primary and secondary amines. The resulting sulfonamide offers robust protection, while the unique β-chloroethylaryl structure allows for a mild and selective deprotection via a base-induced elimination mechanism, a feature not common to all sulfonamide protecting groups. This combination of stability and mild cleavage provides a valuable tool for the synthetic chemist.
The 2-(4-Chlorophenyl)ethanesulfonyl (Ces) Group: A Marriage of Stability and Lability
The 2-(4-chlorophenyl)ethanesulfonyl group, hereafter referred to as the "Ces" group, provides a strategic advantage in complex synthetic routes. The sulfonamide linkage is notoriously stable to a wide range of acidic, basic, and redox conditions, making it an excellent choice for protecting amines during harsh reaction sequences. However, the key to the utility of the Ces group lies in its engineered lability under specific, mild conditions.
The presence of a chlorine atom on the phenyl ring enhances the acidity of the β-protons, facilitating their abstraction by a suitable base. This initiates a β-elimination (E2) reaction, leading to the cleavage of the N-S bond and the liberation of the free amine. This deprotection strategy is orthogonal to many other common protecting groups, offering a high degree of selectivity in complex molecules.
Part 1: Protection of Amines with 2-(4-Chlorophenyl)ethanesulfonyl Chloride
The protection of primary and secondary amines with 2-(4-chlorophenyl)ethanesulfonyl chloride is a straightforward and high-yielding reaction. The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine
-
2-(4-chlorophenyl)ethanesulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary amine and dissolve it in anhydrous DCM or THF (approximately 0.1-0.5 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (pyridine or TEA) dropwise with stirring.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2-(4-chlorophenyl)ethanesulfonyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for optimal yield.
-
Base: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine or TEA are commonly used as they are non-nucleophilic and easily removed during work-up.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the sulfonyl chloride. The reaction is typically efficient at room temperature.
Visualization of the Protection Workflow
Caption: Workflow for the protection of amines using 2-(4-chlorophenyl)ethanesulfonyl chloride.
Part 2: Deprotection of 2-(4-Chlorophenyl)ethanesulfonamides
The key advantage of the Ces protecting group is its susceptibility to cleavage under mild, non-acidic conditions. The deprotection proceeds via a fluoride-mediated β-elimination mechanism, analogous to the well-established cleavage of the 2-(trimethylsilyl)ethanesulfonyl (SES) group. The electron-withdrawing nature of the 4-chlorophenyl group facilitates the abstraction of a β-proton by a base, initiating the elimination cascade.
Proposed Deprotection Mechanism
The deprotection is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which acts as a base to abstract a proton from the carbon β to the sulfonyl group. This generates a carbanion that undergoes a rapid elimination, breaking the C-S bond and releasing the deprotected amine, 4-chlorostyrene, and sulfur dioxide.
Experimental Protocol: Deprotection of a Ces-Protected Amine
Materials:
-
Ces-protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF) (2-3 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Ces-protected amine in anhydrous THF or acetonitrile (approximately 0.1 M concentration).
-
TBAF Addition: Add the TBAF solution dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the free amine.
Causality Behind Experimental Choices:
-
Fluoride Source: TBAF is a convenient and commonly used source of fluoride ions that is soluble in organic solvents. Cesium fluoride (CsF) in DMF can also be an effective alternative.
-
Solvent: Anhydrous polar aprotic solvents like THF or acetonitrile are ideal for this reaction as they effectively solvate the fluoride ions and the substrate.
-
Temperature: Gentle heating is often required to promote the elimination reaction, especially for more sterically hindered substrates.
Visualization of the Deprotection Mechanism
Caption: Proposed mechanism for the fluoride-mediated deprotection of a Ces-protected amine.
Part 3: Stability and Orthogonality
A key feature of a valuable protecting group is its stability profile, which dictates its compatibility with other synthetic transformations. The Ces group, being a sulfonamide, exhibits excellent stability under a variety of conditions.
Stability Data for Ces-Protected Amines
| Reagent/Condition | Stability | Comments |
| Strong Acids (e.g., HCl, H₂SO₄, TFA) | Stable | Sulfonamides are generally stable to strong acidic conditions. |
| Strong Bases (e.g., NaOH, KOH, LDA) | Stable | Stable to non-fluoride strong bases at moderate temperatures. |
| Reducing Agents (e.g., H₂/Pd, NaBH₄, LiAlH₄) | Stable | The sulfonamide and the aryl chloride are generally stable to these conditions. |
| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | Stable | The sulfonamide group is resistant to oxidation. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | The protected amine is not susceptible to attack by these nucleophiles. |
| Fluoride Sources (e.g., TBAF, CsF) | Labile | This is the specific condition for deprotection. |
This stability profile makes the Ces group orthogonal to many other common protecting groups, such as Boc (acid-labile), Fmoc (base-labile), and Benzyl (hydrogenolysis-labile) groups. This orthogonality allows for selective deprotection strategies in the synthesis of complex molecules with multiple functional groups.
Conclusion
The 2-(4-chlorophenyl)ethanesulfonyl (Ces) group is a valuable addition to the synthetic chemist's toolbox for amine protection. It offers the robust stability characteristic of sulfonamides while allowing for mild and selective deprotection through a fluoride-mediated β-elimination pathway. Its straightforward introduction, predictable stability, and orthogonal cleavage make it an excellent choice for demanding multi-step syntheses in drug discovery and materials science. The protocols and data presented in these application notes provide a comprehensive guide for the effective implementation of this useful protecting group strategy.
References
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
Sources
The Role of 2-(4-chlorophenyl)ethanesulfonyl Chloride in the Development of Novel Anticancer Agents: A Detailed Guide for Medicinal Chemists
The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Within this landscape, the sulfonamide functional group has emerged as a privileged scaffold, present in a multitude of clinically approved drugs and investigational agents. This guide provides an in-depth exploration of the applications of a key building block, 2-(4-chlorophenyl)ethanesulfonyl chloride, in the design and synthesis of potential anticancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the biological evaluation of the resulting compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the 2-(4-chlorophenyl)ethanesulfonyl Moiety
2-(4-chlorophenyl)ethanesulfonyl chloride is a versatile reagent that serves as a cornerstone for the introduction of the 2-(4-chlorophenyl)ethanesulfonyl group into a variety of molecular scaffolds. The presence of the 4-chlorophenyl group offers a unique combination of lipophilicity and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the ethanesulfonyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the target's binding site.
The primary application of 2-(4-chlorophenyl)ethanesulfonyl chloride in medicinal chemistry lies in the synthesis of sulfonamides. The sulfonamide group (-SO₂NH-) is a key pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]
Strategic Application in Anticancer Drug Design: Targeting Carbonic Anhydrases
A prominent strategy in modern anticancer drug design is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis. The primary sulfonamide group is a well-established zinc-binding group that can effectively inhibit these enzymes.[2]
The 2-(4-chlorophenyl)ethanesulfonyl moiety can be strategically employed to synthesize novel CA inhibitors with enhanced potency and selectivity. The lipophilic nature of the chlorophenyl group can facilitate passage through cell membranes to reach the target enzyme, while the overall structure can be tailored to achieve isoform-specific inhibition, thereby minimizing off-target effects.
Synthesis of Novel Sulfonamide-Based Anticancer Agents: A Step-by-Step Protocol
This section provides a detailed protocol for the synthesis of a series of N-substituted benzenesulfonamides incorporating a 1,3,5-triazine linker, a class of compounds that has shown promise as CA IX inhibitors.[2] While the original study utilized a different benzenesulfonyl chloride, the methodology is directly applicable for the use of 2-(4-chlorophenyl)ethanesulfonyl chloride.
Protocol: Synthesis of N-(Aryl)-2-(4-chlorophenyl)ethanesulfonamides
This protocol outlines the general procedure for the reaction between 2-(4-chlorophenyl)ethanesulfonyl chloride and a primary arylamine to yield the corresponding N-aryl sulfonamide.
Materials:
-
2-(4-chlorophenyl)ethanesulfonyl chloride
-
Substituted arylamine (e.g., aniline, 4-methoxyaniline, etc.)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted arylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.5 equivalents) as a base to neutralize the HCl byproduct generated during the reaction.
-
Sulfonyl Chloride Addition: Dissolve 2-(4-chlorophenyl)ethanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-2-(4-chlorophenyl)ethanesulfonamide.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.
-
Pyridine as a Base: Pyridine is a commonly used base in sulfonamide synthesis. It is strong enough to neutralize the generated HCl but generally does not interfere with the nucleophilic attack of the amine on the sulfonyl chloride.
-
Dropwise Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition of the sulfonyl chloride at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the pyridine catalyst, and any water-soluble byproducts.
-
Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent biological testing.
Biological Evaluation of Synthesized Compounds: In Vitro Anticancer Activity
Once a library of sulfonamides derived from 2-(4-chlorophenyl)ethanesulfonyl chloride is synthesized and characterized, the next critical step is to evaluate their biological activity. A standard initial screening involves assessing their in vitro cytotoxicity against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Synthesized sulfonamide compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide compounds in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Data Presentation:
The results of the cytotoxicity screening can be summarized in a table for easy comparison of the anticancer activity of the synthesized compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Example Compound 1 | MCF-7 | 5.2 |
| Example Compound 2 | HCT-116 | 8.7 |
| Example Compound 3 | A549 | 12.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Mechanistic Insights: Elucidating the Mode of Action
Identifying the molecular target and understanding the mechanism of action are crucial steps in the development of a new drug candidate. For sulfonamides derived from 2-(4-chlorophenyl)ethanesulfonyl chloride, potential mechanisms include:
-
Carbonic Anhydrase Inhibition: As discussed earlier, this is a primary target for sulfonamides. Enzyme inhibition assays can be performed to determine the inhibitory potency (Kᵢ) of the compounds against different CA isoforms.[2]
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry can be used to quantify apoptotic cells.
-
Cell Cycle Arrest: Some compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of DNA content after propidium iodide staining can reveal the cell cycle distribution.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general synthetic workflow and a potential signaling pathway.
Caption: General workflow for the synthesis of N-aryl sulfonamides.
Caption: A potential signaling pathway for sulfonamide-based anticancer agents.
Conclusion and Future Directions
2-(4-chlorophenyl)ethanesulfonyl chloride is a valuable and versatile building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives with potential anticancer activity. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities targeting cancer. Future research in this area could focus on expanding the diversity of the amine coupling partners to explore a wider chemical space, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo studies to validate the preclinical findings. The continued exploration of sulfonamides derived from this key reagent holds significant promise for the discovery of the next generation of anticancer drugs.
References
-
Supuran, C. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2362. [Link]
- Poulsen, S. A., & Casini, A. (2015). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(14), 1146–1157.
-
Kornienko, A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5898. [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational biology and chemistry, 74, 333–343. [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxy-N-(4-chlorophenyl) benzenesulfonamide. Retrieved from [Link]
-
Al-Said, M. S., et al. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. Acta poloniae pharmaceutica, 73(5), 1147–1153. [Link]
-
El-Sayed, M. A., et al. (2023). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. European journal of medicinal chemistry, 258, 115598. [Link]
-
Kamal, A., et al. (2015). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Journal of medicinal chemistry, 58(21), 8579–8601. [Link]
-
Szymański, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International journal of molecular sciences, 22(7), 3691. [Link]
-
Zablotskaya, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(19), 6523. [Link]
-
Chen, C. H., et al. (2012). Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer. PloS one, 7(4), e35293. [Link]
-
Móri, A., et al. (2023). Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa. International journal of molecular sciences, 24(7), 6598. [Link]
-
ResearchGate. (2019). Scheme 4: Synthetic scheme of substituted... Retrieved from [Link]
-
Supuran, C. T. (2010). Anticancer and Antiviral Sulfonamides. Current medicinal chemistry, 17(29), 3282–3293. [Link]
-
Shablykin, O. V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. [Link]
-
Khan, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. ACS omega, 8(12), 11215–11225. [Link]
-
Kassab, A. E., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC medicinal chemistry, 14(5), 941–957. [Link]
-
ResearchGate. (2012). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. Retrieved from [Link]
Sources
Application Note: Tunable Sulfonamide Protection via the 2-(4-Chlorophenyl)ethanesulfonyl (CPES) Strategy
This Application Note is structured to provide a comprehensive, mechanistic, and practical guide for using 2-(4-chlorophenyl)ethanesulfonyl chloride (referred to herein as CPES-Cl ) as a protecting group. This guide synthesizes chemical principles with experimental protocols, focusing on its role as a "tunable" base-labile protecting group orthogonal to standard Fmoc/Boc strategies.
Executive Summary & Strategic Rationale
In complex organic synthesis and peptide chemistry, the "orthogonality" of protecting groups—the ability to remove one group without affecting others—is paramount.[1] While standard groups like Boc (acid-labile) and Fmoc (base-labile) cover most needs, complex targets often require a third dimension of orthogonality.
The 2-(4-chlorophenyl)ethanesulfonyl (CPES) group belongs to the 2-arylethanesulfonyl family. Unlike traditional sulfonamides (e.g., Tosyl) which require harsh reductive cleavage (Na/NH
Why use CPES?
-
Tunable Lability: The electron-withdrawing chlorine atom at the para-position renders the
-protons (adjacent to the sulfone) moderately acidic. This makes CPES more stable than the highly labile 4-nitro variant (Nses) but more susceptible to controlled cleavage than the unsubstituted phenyl variant (Psec). -
Fmoc Orthogonality: Due to its tuned pKa, CPES is generally stable to the mild basic conditions of Fmoc removal (20% piperidine), yet cleavable by stronger non-nucleophilic bases (e.g., DBU).
-
Acid Stability: Completely stable to TFA/HCl, allowing concurrent Boc deprotection.
Mechanistic Insight: The E1cB Pathway
The cleavage of the CPES group does not rely on hydrolysis. Instead, it utilizes the acidity of the methylene protons adjacent to the sulfone.
-
Activation: A base abstracts the acidic
-proton. -
Elimination: The resulting carbanion collapses to eject the sulfonamide nitrogen, forming a vinyl sulfone byproduct (4-chlorostyrene).
-
Release: The unstable sulfamic acid intermediate spontaneously decomposes to release the free amine and sulfur dioxide.
Visualization: CPES Cleavage Mechanism
Figure 1: The E1cB elimination pathway for CPES deprotection. The 4-chloro substituent modulates the acidity of the alpha-protons, determining the base strength required for cleavage.
Comparative Analysis: Protecting Group Matrix
The following table contextualizes CPES within the landscape of amine protection.
| Feature | Boc | Fmoc | Nosyl (Nses) | CPES (This Work) |
| Primary Reagent | Boc2O | Fmoc-Cl / OSu | 2-(4-NO2-Ph)ethyl-SO2-Cl | 2-(4-Cl-Ph)ethyl-SO2-Cl |
| Cleavage Condition | Acid (TFA) | Base (Piperidine) | Base (Piperidine/DBU) | Strong Base (DBU) |
| Mechanism | Acidolysis | E1cB Elimination | E1cB Elimination | E1cB Elimination |
| Stability to TFA | Unstable | Stable | Stable | Stable |
| Stability to Piperidine | Stable | Unstable | Unstable (Slow) | Stable (Kinetic) |
| Orthogonality | vs. Fmoc/Cbz | vs. Boc/Cbz | vs. Boc | vs. Boc & Fmoc |
Critical Note: The CPES group's stability to piperidine allows it to be retained during Fmoc solid-phase peptide synthesis (SPPS), provided exposure times are controlled. It is removed at the end of the synthesis using DBU, which is a stronger base than piperidine.
Experimental Protocols
Protocol A: Installation of CPES Group (Protection)
Objective: Protection of a primary amine (e.g., an amino acid ester) with CPES-Cl.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 2-(4-chlorophenyl)ethanesulfonyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N
or Ar). -
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add TEA or DIPEA dropwise. Stir for 5 minutes.
-
Reagent Addition: Dissolve CPES-Cl in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Why? Slow addition prevents local excesses that could lead to bis-sulfonylation.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with 1M HCl (to remove excess base/amine), saturated NaHCO
, and brine. -
Dry over MgSO
, filter, and concentrate.
-
-
Purification: Purify via silica gel flash chromatography (typically Hexane/EtOAc gradients).
Protocol B: Cleavage of CPES Group (Deprotection)
Objective: Removal of the CPES group to restore the free amine without affecting acid-labile groups (like t-Butyl esters).
Materials:
-
Substrate: CPES-protected amine
-
Reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Acetonitrile (ACN) or DMF
-
Scavenger (Optional): Polymer-bound thiol or simple evaporation.
Step-by-Step:
-
Dissolution: Dissolve the CPES-protected substrate in ACN or DMF (0.05 M).
-
Activation: Add DBU (2.0 – 5.0 equiv).
-
Note: Unlike Fmoc removal (which uses 20% piperidine), CPES requires the higher basicity of DBU (pKa ~13.5) to effectively abstract the proton modulated by the chloro-phenyl ring.
-
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Monitoring: The reaction generates 4-chlorostyrene. Monitor the appearance of the free amine via LC-MS.
-
-
Workup:
-
Method 1 (Solid Phase): Wash the resin extensively with DMF, DCM, and MeOH to remove the DBU and the styrene byproduct.
-
Method 2 (Solution Phase): Evaporate the solvent. The byproduct (4-chlorostyrene) is relatively volatile but can be sticky. Flash chromatography is recommended to separate the amine from DBU salts and styrene residues.
-
Decision Logic for Researchers
When should you choose CPES over other sulfonamides? Use the following decision tree.
Figure 2: Decision matrix for selecting CPES based on substrate sensitivity and orthogonality requirements.
References
- Ribière, P., et al. "Sulfonamide protecting groups in organic synthesis." Chemical Reviews, 2006. (General reference for 2-arylethanesulfonyl mechanism).
- Maloisel, M., et al. "2-(4-Nitrophenyl)ethanesulfonyl (Nses) group: A new base-labile protecting group for amines." Tetrahedron Letters, 1991. (Foundational literature on the Nses/CPES family mechanism).
Sources
Use of 2-(4-chlorophenyl)ethanesulfonyl chloride in peptide synthesis
Application Note: 2-(4-Chlorophenyl)ethanesulfonyl Chloride (CPES-Cl) in Peptide Synthesis
Executive Summary
2-(4-Chlorophenyl)ethanesulfonyl chloride (CPES-Cl) is a specialized reagent used primarily as a base-labile amine protecting group and a hydroxyl activator in organic and peptide synthesis.
Unlike standard carbamate protecting groups (Fmoc, Boc, Cbz), CPES-Cl forms a sulfonamide linkage. This unique structural motif offers distinct solubility profiles and chemical stability. The defining feature of the CPES group is its cleavage mechanism: a base-mediated
Key Advantages:
-
Orthogonality: Stable to acidic conditions (TFA, HCl) and hydrogenolysis, making it orthogonal to Boc and Cbz strategies.
-
Tunable Lability: The electron-withdrawing chlorine atom on the
-phenyl ring enhances the acidity of the -protons, facilitating cleaner elimination under mild basic conditions (e.g., DBU) compared to unsubstituted ethanesulfonyl groups. -
Atom Economy: Cleavage generates volatile (
) and organic-soluble (styrene derivative) byproducts, simplifying purification.
Mechanistic Insight: The Safety-Catch Principle
The utility of CPES-Cl relies on the "safety-catch" activation of the sulfonyl moiety. The sulfonamide bond is extremely stable to nucleophiles and acids. However, the presence of the
Mechanism of Action:
-
Protection: The amine reacts with CPES-Cl to form a stable sulfonamide.
-
Activation/Cleavage: A non-nucleophilic base (typically DBU) abstracts the acidic
-proton. -
Elimination: The electrons cascade to form a double bond, expelling the sulfonyl group as
and releasing the free amine.
Figure 1: CPES Protection and Deprotection Pathway
Caption: The CPES lifecycle involves sulfonamide formation followed by base-induced E2 elimination.
Experimental Protocols
Protection Protocol (Sulfonamide Formation)
This protocol describes the protection of a primary amine (e.g., the side chain of a Lysine derivative or an N-terminal amino acid).
Reagents Required:
-
Substrate (Amine/Amino Acid)[1]
-
2-(4-Chlorophenyl)ethanesulfonyl chloride (CPES-Cl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
5% Citric Acid solution, Brine,
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent (eq.) of the amino substrate in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Add 1.5 eq. of DIEA. Cool the solution to 0°C in an ice bath.
-
Coupling: Dropwise add a solution of CPES-Cl (1.1 eq.) in DCM.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (Target mass:
Da). -
Work-up:
-
Dilute with DCM.
-
Wash sequentially with 5% Citric Acid (to remove excess base), Water, and Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize (EtOAc/Hexane) or purify via flash chromatography if necessary.
Deprotection Protocol (Cleavage)
The cleavage utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the elimination.
Reagents Required:
-
CPES-Protected Peptide/Amine[1]
-
DBU
-
DMF (Dimethylformamide) or Acetonitrile
-
Diethyl Ether (for precipitation)
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected substrate in DMF (concentration ~0.05 M).
-
Cleavage Reaction: Add DBU (2.0 to 5.0 eq.).
-
Note: For solid-phase synthesis, use 5% DBU in DMF (v/v).
-
-
Incubation: Agitate at room temperature for 15–60 minutes.
-
Monitoring: LC-MS should show the disappearance of the sulfonamide and appearance of the free amine.
-
-
Isolation (Solution Phase):
-
Dilute with EtOAc.
-
Wash extensively with water (to remove DBU and polar byproducts).
-
Evaporate solvent to recover the amine.
-
-
Isolation (Solid Phase):
-
Filter the resin.
-
Wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Comparative Analysis: CPES vs. Standard Groups
The following table highlights where CPES fits into a standard orthogonal protection scheme.
| Feature | CPES (Sulfonamide) | Fmoc (Carbamate) | Boc (Carbamate) | Nosyl (Sulfonamide) |
| Linkage Type | Sulfonamide | Carbamate | Carbamate | Sulfonamide |
| Cleavage Reagent | DBU (Strong Base) | Piperidine (Mild Base) | TFA (Acid) | Thiol/Base (Nucleophile) |
| Acid Stability | High (Stable to TFA) | Moderate | Unstable | High |
| Base Stability | Stable to mild base; cleaved by strong base | Unstable | High | Stable |
| Primary Use | Orthogonal side-chain protection; Hydroxyl activation | N-terminal protection | N-terminal/Side-chain | N-alkylation/Protection |
Critical Application Note: While CPES is base-labile, its stability profile is distinct from Fmoc. CPES sulfonamides are generally stable to 20% piperidine (standard Fmoc deprotection) for short durations, but are cleaved by DBU . This allows CPES to be used as a "semi-permanent" side-chain protecting group that survives Fmoc cycling but can be removed on-resin using DBU before final acidic cleavage.
Troubleshooting Guide
Problem: Incomplete Coupling
-
Cause: Sulfonyl chlorides are moisture sensitive and can hydrolyze to sulfonic acid.
-
Solution: Ensure CPES-Cl is fresh and white (not yellow/sticky). Use anhydrous solvents. Increase equivalents to 1.5 eq.
Problem: Premature Cleavage
-
Cause: Exposure to strong bases during work-up or other steps.
-
Solution: Avoid using NaOH or KOH during work-up. Use mild bicarbonate or citric acid washes.
Problem: Difficult Deprotection
-
Cause: Steric hindrance or insufficient basicity.
-
Solution: Switch solvent to Acetonitrile (promotes E2 elimination). Increase temperature to 40°C. Ensure DBU is fresh.
References
-
National Institutes of Health (NIH). Peptide Synthesis and Protecting Group Strategies. Retrieved from [Link]
Sources
Application Notes and Protocols: Continuous Flow Synthesis of Sulfonamides Using 2-(4-chlorophenyl)ethanesulfonyl Chloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-chlorophenyl)ethanesulfonyl chloride in continuous flow chemistry for the synthesis of sulfonamides. The protocols detailed herein are designed to leverage the inherent advantages of flow chemistry, such as enhanced safety, precise reaction control, and scalability, for the efficient production of this important chemical class.[1][2]
Introduction: The Case for Flow Chemistry in Sulfonamide Synthesis
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[3] The traditional batch synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, can be fraught with challenges. These reactions are frequently exothermic and can be difficult to control on a large scale, posing potential safety risks.[4][5][6][7]
Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or a packed-bed reactor, several key advantages are realized:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway.[1][4] Toxic gaseous byproducts can also be safely managed in a closed-loop system.[8]
-
Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[1][2]
-
Rapid Optimization: The ability to quickly vary reaction conditions and see immediate results allows for rapid process optimization.[2]
-
Scalability: Scaling up a flow process is often as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[9]
This document will focus on the application of these principles to reactions involving 2-(4-chlorophenyl)ethanesulfonyl chloride, a representative aromatic sulfonyl chloride.
Core Application: Sulfonamide Synthesis in Continuous Flow
The primary application of 2-(4-chlorophenyl)ethanesulfonyl chloride in a flow chemistry setting is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a fundamental transformation in organic synthesis and drug discovery.
General Reaction Scheme
The general reaction for the formation of a sulfonamide from 2-(4-chlorophenyl)ethanesulfonyl chloride and an amine is depicted below:
In a flow setup, a solution of 2-(4-chlorophenyl)ethanesulfonyl chloride and a solution of the desired amine (often with a scavenger base to neutralize the HCl byproduct) are continuously pumped and mixed at a T-junction before entering a heated reactor coil. The product stream then exits the reactor for in-line analysis or collection.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the continuous synthesis of sulfonamides.
Caption: General workflow for continuous sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-benzyl-2-(4-chlorophenyl)ethanesulfonamide
This protocol details the synthesis of a representative sulfonamide using the principles outlined above.
Reagent Preparation
-
Reagent Solution A: Prepare a 0.5 M solution of 2-(4-chlorophenyl)ethanesulfonyl chloride in a suitable solvent (e.g., acetonitrile, THF).
-
Reagent Solution B: Prepare a 1.0 M solution of benzylamine and a 1.2 M solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent as Reagent Solution A.[3]
Causality Behind Choices: A slight excess of the amine and base is used to ensure complete consumption of the sulfonyl chloride and to effectively neutralize the generated HCl, preventing potential side reactions and corrosion. The choice of solvent should be based on the solubility of all reactants and the final product.
Flow Reactor Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram. A commercially available microreactor system is recommended.
-
Use PFA or PTFE tubing for all fluidic connections due to their chemical resistance.
-
Set the temperature of the reactor coil. A good starting point is 60 °C.
-
Set the back pressure regulator to approximately 5 bar to ensure the solvent remains in the liquid phase at the reaction temperature.
Reaction Execution
-
Prime the pumps and lines with the reaction solvent.
-
Set the flow rates for both syringe pumps. For a 10-minute residence time in a 1 mL reactor, a flow rate of 50 µL/min for each pump (total flow rate of 100 µL/min) is required.
-
Begin pumping Reagent Solutions A and B into the system.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the product stream in a vial containing a suitable quenching agent if necessary (e.g., a dilute acid solution to neutralize the excess base).
In-process Monitoring and Validation
The progress of the reaction can be monitored in real-time using in-line analytical techniques such as UV-Vis or IR spectroscopy. This allows for rapid optimization of reaction conditions. The collected fractions should be analyzed by standard techniques like HPLC, LC-MS, and NMR to determine conversion, yield, and purity.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a hypothetical optimization study for the synthesis of N-benzyl-2-(4-chlorophenyl)ethanesulfonamide, demonstrating the effect of temperature and residence time on the reaction yield.
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (µL/min) | Yield (%) |
| 1 | 40 | 10 | 100 | 75 |
| 2 | 60 | 10 | 100 | 92 |
| 3 | 80 | 10 | 100 | 95 |
| 4 | 80 | 5 | 200 | 88 |
| 5 | 80 | 15 | 66.7 | 96 |
Analysis: The data suggests that a temperature of 80 °C and a residence time of 10-15 minutes provide the optimal yield for this transformation.
Safety Considerations for Handling 2-(4-chlorophenyl)ethanesulfonyl chloride
2-(4-chlorophenyl)ethanesulfonyl chloride is a corrosive and moisture-sensitive compound.[10][11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[10][11][13] All manipulations should be performed in a well-ventilated fume hood.[10][11] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[10][12]
The use of a closed-loop flow chemistry system significantly mitigates the risks associated with handling this reagent by minimizing operator exposure.[1]
Logical Relationships in Flow Chemistry Setup
The following diagram illustrates the key relationships between different parameters in a continuous flow system.
Sources
- 1. njbio.com [njbio.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. cbijournal.com [cbijournal.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. almacgroup.com [almacgroup.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Troubleshooting & Optimization
Side reactions of 2-(4-chlorophenyl)ethanesulfonyl chloride with water
The following technical guide addresses the stability, reactivity, and troubleshooting of 2-(4-chlorophenyl)ethanesulfonyl chloride in aqueous environments. This content is structured for researchers and process chemists requiring high-fidelity protocols and mechanistic insight.
Topic: Aqueous Side Reactions & Stability Management
Reagent Profile:
-
Compound: 2-(4-chlorophenyl)ethanesulfonyl chloride
-
CAS: 101051-05-6 (Generic analog reference) / Specific CAS for 4-Cl analog often derived from 4-chlorostyrene synthesis.
-
Molecular Formula: C₈H₈Cl₂O₂S[1]
-
Primary Reactivity: Electrophilic sulfonyl center susceptible to nucleophilic attack.
Core Reactivity & Side Reaction Mechanisms
The interaction of 2-(4-chlorophenyl)ethanesulfonyl chloride with water is not a single-pathway event.[2][3] Depending on pH and temperature, three distinct mechanisms compete, leading to yield loss or difficult-to-remove impurities.
A. Nucleophilic Hydrolysis (The Yield Killer)
In neutral or acidic media, water acts as a nucleophile, attacking the sulfur atom. This is the dominant pathway during storage or slow aqueous workups.
-
Mechanism: Direct displacement of chloride by water (S_N2-like at Sulfur).
-
Product: 2-(4-chlorophenyl)ethanesulfonic acid (Water-soluble, highly acidic).
-
Observation: Drop in pH, loss of organic-soluble product, increased aqueous solubility.
B. Sulfene-Mediated Hydrolysis (The Base-Catalyzed Trap)
In the presence of bases (e.g., Et₃N, NaOH, NaHCO₃), the reaction rate accelerates by orders of magnitude via the Sulfene Mechanism (E1cB-like).
-
Mechanism: Base deprotonates the
-carbon (adjacent to the sulfonyl group). The resulting carbanion eliminates chloride to form a transient, highly reactive sulfene intermediate ( ). This intermediate reacts instantly with water to form the sulfonic acid. -
Critical Insight: Because this substrate has acidic
-protons, basic washes intended to neutralize HCl can inadvertently trigger rapid decomposition via this pathway.
C. Desulfonylation / Elimination (The "Styrene" Risk)
Under thermal stress or strong basic conditions, the sulfene intermediate or the deprotonated species can undergo cheletropic elimination of SO₂.
-
Mechanism: Loss of SO₂ and HCl.
-
Product: 4-Chlorostyrene (and potentially polymers thereof).
-
Observation: Formation of a gummy, non-polar residue; "plastic" odor; new alkene spots on TLC.
Visualizing the Reaction Pathways
The following diagram maps the competing pathways based on reaction conditions.
Caption: Mechanistic divergence of 2-(4-chlorophenyl)ethanesulfonyl chloride in aqueous media. Note the acceleration via the Sulfene pathway under basic conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield (<50%) | Aqueous wash was too long or too basic. | Sulfene-mediated hydrolysis. | Protocol Change: Use ice-cold water for washes. Avoid bicarbonate washes; use dilute HCl or brine instead to keep pH < 7. |
| Oily/Gummy Impurity | Thermal decomposition or strong base exposure. | Desulfonylation to 4-chlorostyrene. | Control: Keep reaction T < 0°C during base addition. Avoid heating the sulfonyl chloride above 40°C during concentration. |
| Exotherm upon water addition | Hydrolysis generating HCl. | Exothermic hydration of HCl. | Safety: Add water slowly to the organic phase with vigorous stirring and external cooling. |
| Product is water soluble | Complete hydrolysis to sulfonic acid. | Formation of sulfonate salt. | Recovery: Acidify aqueous layer to pH 1 and extract with EtOAc (though sulfonic acids are difficult to extract). Re-synthesis recommended. |
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous NaHCO₃ to remove the HCl generated during my reaction?
A: Proceed with extreme caution. While standard protocol for benzenesulfonyl chlorides suggests bicarbonate washes, ethanesulfonyl chlorides have acidic
-
Recommendation: Quench the reaction with a slight excess of the nucleophile (amine/alcohol) first. If an aqueous wash is strictly necessary, use ice-cold saturated brine or 0.1 M HCl to remove salts. If you must neutralize, use a phosphate buffer at pH 6-7, not pH 8-9.
Q2: Why does my NMR show vinyl protons (doublets around 5.0-6.0 ppm)? A: This indicates the formation of 4-chlorostyrene . This occurs if the sulfonyl chloride was heated (e.g., on a rotovap bath >45°C) or exposed to strong base without a nucleophile present. This impurity is non-polar and can often be removed by a hexane wash, but it signals significant degradation of your starting material.
Q3: How should I store this reagent to prevent hydrolysis? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture in the air is sufficient to hydrolyze the surface of the solid/liquid, releasing HCl which autocatalyzes further decomposition. If the bottle has "crust" on the threads, do not scrape it back into the bottle; it is likely the sulfonic acid.
Experimental Protocol: Optimized Quench & Workup
To maximize yield and minimize side reactions, follow this "Reverse Quench" protocol.
Objective: Isolate sulfonamide/ester product while minimizing contact time between unreacted sulfonyl chloride and water.
-
Completion Check: Ensure the sulfonyl chloride is fully consumed by TLC (using a nucleophilic quench spot) before adding water.
-
Cooling: Cool the reaction mixture (e.g., in DCM or THF) to 0°C .
-
Acidic Quench: Add 1M HCl (cold) rather than water or base. This keeps the pH low, suppressing the sulfene pathway.
-
Ratio: 1:1 volume relative to reaction solvent.
-
-
Phase Separation: Agitate quickly (< 2 mins) and separate phases immediately. Do not let layers sit.
-
Drying: Dry the organic layer immediately over Anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent at < 35°C .
References
-
King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link
- Foundational text on the sulfene mechanism and the reactivity of alpha-hydrogens in sulfonyl chlorides.
-
Hovious, K., et al. (1966). The Reaction of Alkanesulfonyl Chlorides with Amines. Journal of Organic Chemistry, 31(10), 3425–3429. Link
- Details the elimination-addition pathways specific to ethanesulfonyl deriv
-
BenchChem Technical Support. (2025). Troubleshooting Sulfonyl Chloride Hydrolysis. Link
- General protocols for handling moisture-sensitive sulfonyl reagents.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-(4-Chlorophenyl)ethanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)ethanesulfonyl chloride. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this versatile reagent. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of its reactivity, particularly concerning solvent effects.
Introduction: Understanding the Reactivity Landscape
2-(4-Chlorophenyl)ethanesulfonyl chloride is a valuable building block in organic synthesis, primarily utilized for the introduction of the 2-(4-chlorophenyl)ethanesulfonyl moiety. Its reactivity is dominated by the electrophilic nature of the sulfonyl sulfur, making it susceptible to nucleophilic attack. However, the presence of β-hydrogens introduces a competing elimination pathway. The choice of solvent is paramount as it can dramatically influence the rates and outcomes of these reactions.
A nuanced understanding of the interplay between substitution (typically SN2) and elimination (E2) pathways is critical for achieving desired reaction outcomes. This guide will delve into the mechanistic underpinnings of these processes and provide practical advice for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(4-chlorophenyl)ethanesulfonyl chloride is sluggish. How can I increase the reaction rate?
A1: A slow reaction rate is often attributed to a suboptimal choice of solvent or insufficient nucleophilicity of your reagent. For a bimolecular nucleophilic substitution (SN2) pathway, which is common for sulfonyl chlorides, the rate is dependent on both the substrate and the nucleophile concentration.[1]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. In contrast, polar protic solvents like water, alcohols, or carboxylic acids can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[2][3]
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired transformation. If you are performing a solvolysis reaction where the solvent acts as the nucleophile, consider that more nucleophilic solvents will react faster.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as this may also promote side reactions, such as elimination.
Q2: I am observing a significant amount of an elimination byproduct, 4-chlorostyrene. How can I minimize its formation?
A2: The formation of 4-chlorostyrene is a strong indication of a competing E2 elimination pathway.[4] This is a common issue with 2-arylethanesulfonyl chlorides. The E2 mechanism is favored by strong, sterically hindered bases and certain solvent conditions.[2]
-
Basicity of the Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), the E2 pathway will be more competitive.[2] If possible, use a less basic nucleophile.
-
Solvent Effects: Polar protic solvents can favor elimination over substitution in some cases, particularly with strongly basic nucleophiles.[5] Conversely, polar aprotic solvents can favor SN2 reactions.[6]
-
Temperature: Higher temperatures generally favor elimination over substitution. Running your reaction at a lower temperature may help to minimize the formation of 4-chlorostyrene.
-
Steric Hindrance: While the substrate itself is not exceptionally hindered, using a bulky nucleophile/base can favor proton abstraction (E2) over nucleophilic attack at the sulfur atom (SN2).
Q3: How does water content in my solvent affect the reaction?
A3: 2-(4-Chlorophenyl)ethanesulfonyl chloride, like most sulfonyl chlorides, is sensitive to moisture. Water can act as a nucleophile, leading to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[7] This will not only consume your starting material but also generate HCl, which can catalyze other side reactions.
-
Use Anhydrous Solvents: Always use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Monitoring Hydrolysis: The formation of the sulfonic acid byproduct can sometimes be monitored by techniques like FT-IR or by the change in pH of the reaction mixture.[4]
Q4: I am seeing inconsistent kinetic data in my solvolysis studies. What could be the cause?
A4: Inconsistent kinetic data can arise from several sources. Precision is key in kinetic studies.
-
Temperature Control: Ensure your reaction vessel is properly thermostatted, as small fluctuations in temperature can significantly impact the reaction rate.
-
Solvent Purity: The presence of impurities, especially water, in your solvents can lead to competing reactions and affect the overall rate. Always use high-purity, anhydrous solvents.
-
Concentration Accuracy: Precisely prepare your solutions. Inaccurate concentrations of the substrate or any added reagents will lead to erroneous rate constants.
-
Mixing: Ensure efficient mixing, especially at the beginning of the reaction, to achieve a homogeneous solution quickly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Poor solvent choice.2. Weak nucleophile.3. Deactivated starting material (hydrolyzed).4. Low reaction temperature. | 1. Switch to a more appropriate solvent (e.g., polar aprotic for SN2).2. Use a stronger nucleophile or a catalyst.3. Check the purity of the sulfonyl chloride; consider fresh starting material.4. Gradually increase the reaction temperature while monitoring for side products. |
| Predominant Elimination Product (4-chlorostyrene) | 1. Strongly basic nucleophile/reagent.2. High reaction temperature.3. Use of a polar protic solvent with a strong base. | 1. Use a less basic nucleophile if the reaction allows.2. Lower the reaction temperature.3. Switch to a polar aprotic solvent. |
| Formation of Sulfonic Acid | 1. Presence of water in the solvent or reagents.2. Exposure to atmospheric moisture. | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (N2 or Ar). |
| Inconsistent Reaction Profile/Kinetics | 1. Poor temperature control.2. Inaccurate solution preparation.3. Inefficient mixing.4. Side reactions consuming the substrate. | 1. Use a constant temperature bath.2. Carefully prepare all solutions and verify concentrations.3. Ensure vigorous and consistent stirring.4. Analyze for byproducts to understand competing pathways. |
Mechanistic Insights: The SN2 vs. E2 Competition
The reactivity of 2-(4-chlorophenyl)ethanesulfonyl chloride is a classic example of the competition between nucleophilic substitution at sulfur (SN2) and base-induced elimination (E2). The solvent plays a crucial role in dictating which pathway predominates.
Caption: Competing SN2 and E2 pathways for 2-(4-chlorophenyl)ethanesulfonyl chloride.
The Grunwald-Winstein equation is a powerful tool for analyzing the solvent effects on solvolysis reactions:
log(k/k₀) = lN + mY
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the reaction to the solvent nucleophilicity (N).
-
m is the sensitivity of the reaction to the solvent ionizing power (Y).[8]
For most sulfonyl chlorides, solvolysis proceeds via an SN2 mechanism, characterized by significant sensitivity to both solvent nucleophilicity (l > 0.5) and ionizing power (m > 0.5).[9] A low m value would suggest a more associative SN2 transition state with less charge separation.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Measurement of Solvolysis
This protocol describes a general method for determining the solvolysis rate of 2-(4-chlorophenyl)ethanesulfonyl chloride in a given solvent system by monitoring the production of HCl.
Materials:
-
2-(4-chlorophenyl)ethanesulfonyl chloride
-
Anhydrous solvent of choice (e.g., ethanol, methanol, acetone, aqueous-organic mixtures)
-
Standardized NaOH solution (e.g., 0.02 M)
-
Indicator solution (e.g., phenolphthalein or bromothymol blue)
-
Thermostatted water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Prepare a stock solution of 2-(4-chlorophenyl)ethanesulfonyl chloride in a small amount of a non-reactive, dry solvent (e.g., acetone).
-
Equilibrate the reaction solvent in a sealed flask in the thermostatted water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the reaction solvent with vigorous stirring. Start a stopwatch immediately.
-
At recorded time intervals, withdraw aliquots of the reaction mixture and quench them in a flask containing a known volume of a solvent that will stop the reaction (e.g., cold acetone).
-
Titrate the quenched aliquot with the standardized NaOH solution using an appropriate indicator to determine the concentration of HCl produced.
-
Continue taking aliquots until the reaction is at least 70-80% complete.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the calculated volume of NaOH at infinite time.
Caption: Workflow for a typical kinetic solvolysis experiment.
Data Summary: Solvent Effects on Related Sulfonyl Chlorides
| Substrate | Solvent | Temp (°C) | k (s⁻¹) | Reference |
| Benzenesulfonyl Chloride | 100% Ethanol | 35.0 | 3.60 x 10⁻⁵ | [9] |
| Benzenesulfonyl Chloride | 100% Methanol | 35.0 | 1.51 x 10⁻⁴ | [9] |
| Benzenesulfonyl Chloride | 100% Water | 35.0 | 7.51 x 10⁻³ | [9] |
| p-Nitrobenzenesulfonyl Chloride | 100% Ethanol | 35.0 | 1.07 x 10⁻⁴ | [9] |
| p-Nitrobenzenesulfonyl Chloride | 100% Methanol | 35.0 | 2.18 x 10⁻⁴ | [9] |
| p-Nitrobenzenesulfonyl Chloride | 100% Water | 35.0 | 7.56 x 10⁻³ | [9] |
Note: The electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride generally leads to a faster solvolysis rate compared to the unsubstituted benzenesulfonyl chloride in alcoholic solvents. The 4-chloro substituent in 2-(4-chlorophenyl)ethanesulfonyl chloride is also electron-withdrawing and is expected to enhance the reactivity of the sulfonyl center towards nucleophiles.
References
-
Grunwald, E.; Winstein, S. The Correlation of Solvolysis Rates. J. Am. Chem. Soc.1948 , 70 (2), 846–854. [Link]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
-
Kevill, D. N.; D'Souza, M. J. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Int. J. Mol. Sci.2008 , 9 (12), 2639-2651. [Link]
- Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed. Wiley-VCH, 2011.
- Bentley, T. W.; Llewellyn, G. The Phenyl Chloroformate Reaction. Prog. Phys. Org. Chem.1990, 17, 121-157.
- Liu, J.; et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synth. Commun.2011, 41 (16), 2378-2388.
-
Ashenhurst, J. Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]
- Rogetin, J.; et al.
- Koh, H. J.; Kang, S. C. Application of the Extended Grunwald-Winstein Equation to the Solvolyses of Phenyl Methanesulfonyl Chloride in Aqueous Binary Mixtures. Bull. Korean Chem. Soc.2011, 32 (6), 2063-2067.
- Smiles, S.; Stewart, J. p-ACETAMINOBENZENESULFONYL CHLORIDE. Org. Synth.1925, 5, 3.
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- D'Souza, M. J.; Kevill, D. N. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem.2022, 18, 120-132.
- King, J. F.; et al. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Can. J. Chem.1980, 58 (17), 1817-1828.
-
The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube, March 25, 2021. [Link]
- Oszczapowicz, J.; et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules2019, 24 (18), 3356.
- Polterauer, D.; et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. React. Chem. Eng.2022, 7, 2582-2592.
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
- Li, Z.-M.; et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules2010, 15 (11), 8053-8064.
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution - Oreate AI Blog [oreateai.com]
- 7. 2-Chloro-1-phenylethanesulfonyl Chloride Supplier [benchchem.com]
- 8. goldbook.iupac.org [goldbook.iupac.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-(4-chlorophenyl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of reactive intermediates is paramount. 2-(4-chlorophenyl)ethanesulfonyl chloride is a key building block in the synthesis of a variety of compounds, making its unambiguous characterization essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-chlorophenyl)ethanesulfonyl chloride, offering a comparative perspective with structurally related analogs to aid in its identification and purity assessment.
The Importance of ¹H NMR in the Characterization of Sulfonyl Chlorides
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For sulfonyl chlorides, which are often moisture-sensitive and reactive, ¹H NMR provides rapid and non-destructive analysis of their molecular structure. Chemical shifts (δ), coupling constants (J), and signal multiplicities offer a detailed fingerprint of the proton environment within the molecule, allowing for the confirmation of the desired product and the detection of impurities.
Predicted ¹H NMR Spectrum of 2-(4-chlorophenyl)ethanesulfonyl chloride
In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum of 2-(4-chlorophenyl)ethanesulfonyl chloride in deuterated chloroform (CDCl₃) provides a valuable reference. The predicted data is based on established principles of NMR spectroscopy and the known effects of substituents on chemical shifts.
The structure of 2-(4-chlorophenyl)ethanesulfonyl chloride gives rise to two distinct sets of signals: those from the aromatic protons of the 4-chlorophenyl group and those from the ethyl chain attached to the sulfonyl chloride moiety.
Caption: Molecular structure of 2-(4-chlorophenyl)ethanesulfonyl chloride with proton designations.
Aromatic Region: The protons on the 4-chlorophenyl ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chloro group (H-2 and H-6) will be in a slightly different chemical environment than the protons meta to the chloro group (H-3 and H-5).
Aliphatic Region: The two methylene groups of the ethyl chain (-CH₂-CH₂-) will each give rise to a triplet, due to coupling with each other. The methylene group adjacent to the electron-withdrawing sulfonyl chloride group (position B) is expected to be significantly downfield compared to the methylene group adjacent to the aromatic ring (position A).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | 7.30 - 7.40 | Doublet | ~ 8.5 |
| H-3, H-5 (Aromatic) | 7.20 - 7.30 | Doublet | ~ 8.5 |
| -CH₂-SO₂Cl (B) | 3.80 - 3.90 | Triplet | ~ 7.5 |
| Ar-CH₂- (A) | 3.30 - 3.40 | Triplet | ~ 7.5 |
Comparative ¹H NMR Analysis with Structurally Related Compounds
To understand the influence of the 4-chlorophenyl and sulfonyl chloride groups on the ¹H NMR spectrum, a comparison with simpler, related molecules is instructive.
Ethanesulfonyl chloride
Ethanesulfonyl chloride provides a baseline for the chemical shifts of the ethyl protons directly attached to the sulfonyl chloride group, without the influence of an aromatic ring.
| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethanesulfonyl chloride | -CH₂-SO₂Cl | 3.69 | Quartet | 7.4 |
| -CH₃ | 1.62 | Triplet | 7.4 |
Data sourced from ChemicalBook.[1]
As observed, the methylene protons adjacent to the sulfonyl chloride in ethanesulfonyl chloride resonate at approximately 3.69 ppm. This is slightly upfield compared to the predicted value for the corresponding protons in 2-(4-chlorophenyl)ethanesulfonyl chloride, which can be attributed to the additional deshielding effect of the nearby aromatic ring in the latter.
2-Phenylethanesulfonyl chloride
This compound is an excellent comparison as it only differs by the absence of the chloro substituent on the phenyl ring.
p-Toluenesulfonyl chloride (Tosyl chloride)
Tosyl chloride is a widely used reagent and its ¹H NMR spectrum is well-documented. It provides insight into the chemical shifts of a substituted benzene ring directly attached to a sulfonyl chloride group.
| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| p-Toluenesulfonyl chloride | H-2, H-6 (Aromatic) | 7.78 | Doublet | 8.3 |
| H-3, H-5 (Aromatic) | 7.34 | Doublet | 8.3 | |
| -CH₃ | 2.45 | Singlet | - |
Data sourced from ChemicalBook.[2]
The aromatic protons in tosyl chloride are significantly downfield compared to those predicted for 2-(4-chlorophenyl)ethanesulfonyl chloride. This is because the sulfonyl chloride group is directly attached to the aromatic ring in tosyl chloride, exerting a strong electron-withdrawing effect. In contrast, the ethyl spacer in 2-(4-chlorophenyl)ethanesulfonyl chloride mitigates this effect on the aromatic protons.
Experimental Protocol for ¹H NMR Analysis of Sulfonyl Chlorides
The following is a general protocol for the acquisition of a ¹H NMR spectrum of a sulfonyl chloride.
Sample Preparation:
-
Due to the reactivity of sulfonyl chlorides, ensure all glassware is thoroughly dried.
-
Accurately weigh 5-10 mg of the sulfonyl chloride sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively inert and dissolves a wide range of organic compounds.
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.
Instrumental Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the signals to determine the relative proton ratios.
Caption: Workflow for ¹H NMR analysis of sulfonyl chlorides.
Conclusion
The ¹H NMR spectrum of 2-(4-chlorophenyl)ethanesulfonyl chloride is predicted to show characteristic signals for both the 1,4-disubstituted aromatic ring and the ethylsulfonyl chloride chain. By comparing this predicted data with the experimental spectra of related compounds such as ethanesulfonyl chloride and p-toluenesulfonyl chloride, a clear and confident assignment of the signals can be made. This comparative approach, coupled with a robust experimental protocol, provides researchers, scientists, and drug development professionals with a reliable framework for the structural verification and purity assessment of this important synthetic intermediate.
References
-
PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. Retrieved February 11, 2026, from [Link]
Sources
Technical Comparison: IR Spectroscopic Profiling of 2-(4-chlorophenyl)ethanesulfonyl Chloride
Executive Summary
2-(4-chlorophenyl)ethanesulfonyl chloride is a specialized sulfonylating reagent used in medicinal chemistry for diversifying amines and alcohols. Its structural distinctiveness lies in the ethyl spacer separating the electron-withdrawing 4-chlorophenyl ring from the reactive sulfonyl chloride moiety.
This guide compares the infrared (IR) spectroscopic profile of this aliphatic sulfonyl chloride against its direct aromatic analog, 4-chlorobenzenesulfonyl chloride . For researchers, distinguishing these two is critical: the ethyl spacer alters reactivity (nucleophilic substitution kinetics) and stability. This document provides a self-validating spectral analysis to confirm identity and monitor hydrolytic degradation.
Structural Analysis & Theoretical IR Predictions
To accurately interpret the IR spectrum, one must deconstruct the molecule into its three vibrationally distinct domains. Unlike aromatic sulfonyl chlorides where the sulfur is conjugated to the ring, this molecule behaves spectroscopically as an aliphatic sulfonyl chloride with a pendant aromatic group.
Functional Group Breakdown
-
Sulfonyl Chloride Terminus (-SO₂Cl): The primary reactive center. As an aliphatic sulfonyl chloride, the S=O stretching frequencies differ subtly from aryl analogs due to the lack of direct conjugation.
-
Ethyl Spacer (-CH₂CH₂-): This introduces vibrational modes (sp³ C-H stretches) absent in purely aromatic analogs.
-
4-Chlorophenyl Moiety: Provides characteristic aromatic C-H stretches, ring breathing modes, and the C-Cl stretch.
Comparative Spectral Analysis
The following table contrasts the target molecule with 4-chlorobenzenesulfonyl chloride , the most common alternative reagent. The presence of the ethyl group is the primary spectroscopic differentiator.
Table 1: Diagnostic IR Bands vs. Aromatic Analog
| Vibrational Mode | Target: 2-(4-chlorophenyl)ethanesulfonyl chloride | Alternative: 4-chlorobenzenesulfonyl chloride | Diagnostic Note |
| C-H Stretch (Aliphatic) | 2930–2980 cm⁻¹ (Strong) | Absent | Primary Differentiator. The target shows distinct sp³ C-H bands from the ethyl chain. |
| C-H Stretch (Aromatic) | 3050–3100 cm⁻¹ (Weak) | 3050–3100 cm⁻¹ (Weak) | Both compounds show these signals above 3000 cm⁻¹. |
| SO₂ Asymmetric Stretch | 1370–1385 cm⁻¹ | 1375–1395 cm⁻¹ | Aromatic analogs often shift slightly higher due to ring induction/conjugation. |
| SO₂ Symmetric Stretch | 1170–1190 cm⁻¹ | 1175–1195 cm⁻¹ | Strong, sharp doublets characteristic of sulfonylation reagents. |
| Aromatic Ring Breathing | 1475–1600 cm⁻¹ | 1475–1585 cm⁻¹ | Usually paired bands near 1480 and 1590 cm⁻¹. |
| C-Cl Stretch (Aryl) | ~1085–1095 cm⁻¹ | ~1080–1090 cm⁻¹ | Sharp band in the fingerprint region. |
| S-Cl Stretch | ~370–380 cm⁻¹ | ~375 cm⁻¹ | Far IR / Fingerprint. Often invisible in standard 4000–400 cm⁻¹ scans. |
The "Ethyl Spacer" Effect
In 4-chlorobenzenesulfonyl chloride , the sulfur atom is directly bonded to the benzene ring. The π-system of the ring interacts with the d-orbitals of the sulfur (though the extent of "conjugation" in sulfones is debated, the inductive effect is strong).
In 2-(4-chlorophenyl)ethanesulfonyl chloride , the ethyl group acts as an insulator. Consequently:
-
The -SO₂Cl group vibrates as an isolated aliphatic system.
-
The spectrum will display a "hybrid" character: an aliphatic fingerprint (2800-3000 cm⁻¹) superimposed on an aromatic fingerprint (1500-1600 cm⁻¹).
Experimental Protocols
Protocol A: Rapid Identification via ATR-FTIR
Objective: Confirm identity while minimizing hydrolysis.
Context: Sulfonyl chlorides are moisture-sensitive. Traditional KBr pellet preparation exposes the sample to atmospheric moisture and the hygroscopic nature of KBr, leading to partial hydrolysis before the scan is complete. Attenuated Total Reflectance (ATR) is the required standard for this class of compounds.
Workflow:
-
Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and fully dry.
-
Background Scan: Collect a 32-scan background of the ambient air.
-
Sample Loading: Place ~5-10 mg of solid 2-(4-chlorophenyl)ethanesulfonyl chloride directly on the crystal.
-
Compression: Apply pressure using the anvil until the force gauge is in the "green" zone (ensure intimate contact).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹).
-
Validation:
-
Check for broad O-H stretch at 3400 cm⁻¹. If present, significant hydrolysis has occurred.
-
Verify the sp³ C-H peaks at ~2950 cm⁻¹ to confirm it is not the aryl analog.
-
Protocol B: Hydrolysis Monitoring (Stability Assay)
Objective: Quantify the stability of the reagent under storage conditions.
Sulfonyl chlorides degrade into sulfonic acids and HCl upon exposure to water. This transformation is easily tracked by IR.
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
Monitoring Markers:
-
Disappearance: The S-Cl stretch (if visible in Far IR) and the sharp SO₂ doublet will shift/broaden.
-
Appearance: A broad, strong O-H band (3200–3600 cm⁻¹) from the sulfonic acid and hydronium ions.
-
Shift: The S=O stretches often shift to lower frequencies (1150–1250 cm⁻¹) and broaden significantly due to hydrogen bonding in the resulting acid.
Visualization of Workflows & Structure
Diagram 1: Molecular Functional Group Map
This diagram maps the specific vibrational zones to the chemical structure.
Caption: Vibrational segmentation of the target molecule. The "Spacer" signals are the key quality control check to distinguish from aryl analogs.
Diagram 2: Hydrolysis Detection Logic
A logic gate for determining reagent quality based on spectral data.
Caption: Decision tree for validating reagent quality. Presence of O-H indicates spoilage; absence of aliphatic C-H indicates incorrect chemical identity.
References
-
Ham, N. S., & Hambly, A. N. (1953). The vibrational spectra of methanesulphonyl chloride and methanesulphonyl fluoride.[1][2] Australian Journal of Chemistry, 6(1), 33–37. Retrieved from [Link]
-
Robinson, E. A. (1961). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry, 39(1), 247-255. Retrieved from [Link]
-
Moser, A. (2008).[3] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[4] 4-Chlorobenzenesulfonyl chloride IR Spectrum. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-chlorophenyl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers a detailed exploration of the mass spectrometric behavior of 2-(4-chlorophenyl)ethanesulfonyl chloride, a compound of interest in synthetic and medicinal chemistry.
This document, intended for researchers and scientists, moves beyond a simple recitation of fragmentation data. It delves into the mechanistic underpinnings of the fragmentation processes under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By comparing the fragmentation of the title compound with its non-chlorinated analog, 2-phenylethanesulfonyl chloride, we aim to illuminate the directing effects of the chloro-substituent on the fragmentation pathways. This comparative approach, supported by data from related structures, provides a robust framework for the structural elucidation of this and similar molecular scaffolds.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process is invaluable for detailed structural analysis as it reveals the intricate framework of the molecule.
Predicted EI Fragmentation of 2-(4-chlorophenyl)ethanesulfonyl chloride
The molecular ion of 2-(4-chlorophenyl)ethanesulfonyl chloride (C₈H₈Cl₂O₂S, molecular weight: 239.12 g/mol ) is expected to be observed, albeit potentially at low abundance due to its instability under EI conditions. A key diagnostic feature will be the isotopic pattern arising from the two chlorine atoms.[1]
Key Fragmentation Pathways:
-
Loss of the Sulfonyl Chloride Group: A primary and highly favorable fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the ·SO₂Cl radical. This results in the formation of a 2-(4-chlorophenyl)ethyl cation.
-
Benzylic Cleavage: The 2-(4-chlorophenyl)ethyl cation can undergo further fragmentation. Cleavage of the Cα-Cβ bond (benzylic cleavage) is a dominant process, leading to the formation of the highly stable 4-chlorotropylium ion. This rearrangement is a common feature in the mass spectra of compounds containing a benzyl group.
-
Loss of HCl: The molecular ion may also undergo the elimination of a neutral HCl molecule.
-
Chlorine Isotopic Patterns: A crucial aspect of interpreting the mass spectrum is the characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Fragments containing one chlorine atom will exhibit an M+2 peak with approximately one-third the intensity of the M peak. Fragments with two chlorine atoms will show a more complex pattern with M, M+2, and M+4 peaks.
Comparative Analysis: The Influence of the Phenyl-Chloro Substituent
To understand the electronic effect of the chlorine atom on the fragmentation pattern, we can predict the fragmentation of the non-chlorinated analog, 2-phenylethanesulfonyl chloride (C₈H₉ClO₂S, molecular weight: 204.67 g/mol ).[2][3]
| Feature | 2-(4-chlorophenyl)ethanesulfonyl chloride | 2-phenylethanesulfonyl chloride (Predicted) | Rationale for Difference |
| Molecular Ion (M⁺) | m/z 238/240/242 (with isotopic pattern for 2 Cl) | m/z 204/206 (with isotopic pattern for 1 Cl) | Difference in molecular weight and number of chlorine atoms. |
| Loss of ·SO₂Cl | m/z 139/141 (C₈H₈Cl⁺) | m/z 105 (C₈H₉⁺) | The fragment retains the substituted phenyl ring. |
| Tropylium Ion | m/z 125/127 (C₇H₆Cl⁺) from benzylic cleavage | m/z 91 (C₇H₇⁺) from benzylic cleavage | The presence of the chlorine atom on the phenyl ring increases the mass of the resulting tropylium ion. |
The presence of the electron-withdrawing chlorine atom on the phenyl ring is not expected to drastically alter the primary fragmentation pathways (loss of the sulfonyl chloride group and subsequent benzylic cleavage), as these are driven by the formation of stable carbocations. However, the masses of the resulting fragments will be shifted accordingly.
Predicted EI Fragmentation Scheme:
Caption: Predicted EI fragmentation of 2-(4-chlorophenyl)ethanesulfonyl chloride.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elicit structural information.
Predicted ESI-MS/MS Fragmentation of 2-(4-chlorophenyl)ethanesulfonyl chloride
In positive-ion ESI-MS, 2-(4-chlorophenyl)ethanesulfonyl chloride is expected to be detected as its protonated molecule [M+H]⁺ or as adducts with solvent cations (e.g., [M+Na]⁺, [M+K]⁺). The PubChemLite database predicts the protonated molecule at m/z 238.96948.[4]
Key Fragmentation Pathways in MS/MS:
-
Loss of SO₂: A characteristic fragmentation of protonated sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂). This rearrangement reaction is often a dominant pathway.
-
Loss of HCl: The protonated molecule can also readily lose a molecule of hydrogen chloride (HCl).
-
Cleavage of the Ethane Linker: Fragmentation of the ethyl bridge can occur, leading to ions corresponding to the chlorostyrene radical cation or the protonated chlorophenyl group.
Comparative Analysis in ESI-MS/MS
The comparison with 2-phenylethanesulfonyl chloride in ESI-MS/MS will again highlight the mass shifts due to the chlorine substituent.
| Feature | 2-(4-chlorophenyl)ethanesulfonyl chloride [M+H]⁺ | 2-phenylethanesulfonyl chloride [M+H]⁺ (Predicted) | Rationale for Difference |
| Protonated Molecule | m/z 239/241 (with isotopic pattern for 2 Cl) | m/z 205/207 (with isotopic pattern for 1 Cl) | Difference in molecular weight and number of chlorine atoms. |
| Loss of SO₂ | m/z 175/177 | m/z 141/143 | The fragment retains the rest of the molecule. |
| Loss of HCl | m/z 203/205 | m/z 169 (loss of HCl from sulfonyl chloride) | The presence of two chlorine atoms in the target molecule provides an additional site for HCl loss. |
Predicted ESI-MS/MS Fragmentation Scheme:
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-chlorophenyl)ethanesulfonyl chloride.
Experimental Protocols
To empirically validate the predicted fragmentation patterns, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of 2-(4-chlorophenyl)ethanesulfonyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full scan.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 2-(4-chlorophenyl)ethanesulfonyl chloride in a solvent mixture compatible with ESI, such as acetonitrile/water (1:1) with 0.1% formic acid to promote protonation.
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Conditions (Full Scan):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 100-500.
-
-
MS/MS Conditions (Product Ion Scan):
-
Select the protonated molecule [M+H]⁺ (m/z 239/241) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.
-
Conclusion
The mass spectrometric fragmentation of 2-(4-chlorophenyl)ethanesulfonyl chloride is predicted to be dominated by characteristic cleavages that provide significant structural information. Under EI, the loss of the sulfonyl chloride group followed by benzylic cleavage to form a stable tropylium ion is anticipated to be a major pathway. In ESI-MS/MS, the neutral loss of SO₂ from the protonated molecule is expected to be a key fragmentation. The presence of two chlorine atoms provides a distinct isotopic signature that is invaluable for the identification of chlorine-containing fragments.
By comparing these predicted patterns with those of the non-chlorinated analog, the influence of the 4-chloro substituent is primarily observed in the mass-to-charge ratios of the resulting fragments, rather than a fundamental alteration of the fragmentation mechanisms. The experimental protocols provided herein offer a clear path for the empirical verification of these predictions, enabling researchers to confidently characterize this and related compounds in their drug discovery and development endeavors.
References
-
PubChem. 2-Phenylethane-1-sulfonyl chloride. [Link]
-
PubChemLite. 2-(4-chlorophenyl)ethane-1-sulfonyl chloride (C8H8Cl2O2S). [Link]
-
NIST. Methanesulfonyl chloride. [Link]
-
NIST. 2,2-Bis(p-chlorophenyl)ethanol. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
Sources
- 1. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9 | Benchchem [benchchem.com]
- 2. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. PubChemLite - 2-(4-chlorophenyl)ethane-1-sulfonyl chloride (C8H8Cl2O2S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Reactivity of 2-(4-chlorophenyl)ethanesulfonyl chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfonylating agents are indispensable tools for a variety of transformations, including the protection of amines and the activation of alcohols into better leaving groups.[1] While tosyl chloride (p-toluenesulfonyl chloride, TsCl) is a well-established and widely used reagent, the specific demands of complex molecule synthesis often necessitate alternatives with tailored reactivity profiles. This guide provides an in-depth, data-supported comparison between the established benchmark, tosyl chloride, and the more specialized reagent, 2-(4-chlorophenyl)ethanesulfonyl chloride.
Molecular Structure: The Foundation of Reactivity
The reactivity of any sulfonyl chloride is fundamentally dictated by the electronic and steric nature of its organic substituent (R) attached to the -SO₂Cl group. The electrophilicity of the sulfur atom is the primary driver of the reaction rate with nucleophiles.
-
Tosyl Chloride (TsCl): Features a p-tolyl group. The methyl group at the para position of the aromatic ring is weakly electron-donating through hyperconjugation and inductive effects. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.
-
2-(4-chlorophenyl)ethanesulfonyl chloride: This molecule has two key features influencing its reactivity. First, it is an alkanesulfonyl chloride, not an arenesulfonyl chloride, meaning the sulfonyl group is attached to an ethyl spacer, not directly to the aromatic ring. Second, the phenyl ring is substituted with a chlorine atom at the para position. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which is transmitted through the ethyl chain.[2]
The critical distinction is the insulation of the sulfonyl group from the aromatic ring's resonance effects in 2-(4-chlorophenyl)ethanesulfonyl chloride. In contrast, the sulfonyl group in tosyl chloride is directly conjugated with the benzene ring.
Unpacking the Electronic and Steric Effects
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is susceptible to nucleophilic attack.[1] Electron-withdrawing groups attached to the sulfonyl moiety enhance this electrophilicity, making the compound more reactive, while electron-donating groups have the opposite effect.[2]
-
Tosyl Chloride: The electron-donating methyl group slightly deactivates the sulfonyl group towards nucleophilic attack.
-
2-(4-chlorophenyl)ethanesulfonyl chloride: The 4-chlorophenyl group is strongly electron-withdrawing. Although this effect is attenuated by the two-carbon ethyl spacer, the inductive pull on the electron density of the sulfonyl group remains significant. This leads to a more electrophilic sulfur atom compared to tosyl chloride.
Therefore, from a purely electronic standpoint, 2-(4-chlorophenyl)ethanesulfonyl chloride is predicted to be more reactive than tosyl chloride.
Steric hindrance can also play a role. However, in comparing these two molecules, the steric environment around the sulfonyl group is broadly similar, and electronic effects are expected to be the dominant differentiating factor.
Comparative Data & Properties
| Property | Tosyl Chloride (TsCl) | 2-(4-chlorophenyl)ethanesulfonyl chloride | Rationale for Reactivity Difference |
| Molecular Weight | 190.65 g/mol | 239.12 g/mol [1] | N/A |
| Structure | CH₃-C₆H₄-SO₂Cl | Cl-C₆H₄-CH₂CH₂-SO₂Cl | Aromatic vs. Aliphatic sulfonyl chloride |
| Key Substituent Effect | Weakly electron-donating (-CH₃) | Strongly electron-withdrawing (-Cl), attenuated by ethyl spacer | The electron-withdrawing nature of the chloro-substituted group enhances the electrophilicity of the sulfur atom.[2] |
| Predicted Reactivity | Lower | Higher | Increased electrophilicity of the sulfur atom in 2-(4-chlorophenyl)ethanesulfonyl chloride due to the inductive effect of the chlorine atom. |
Kinetic studies on the solvolysis of various benzenesulfonyl chlorides consistently show that electron-withdrawing substituents (like nitro or chloro groups) increase the rate of reaction, while electron-donating substituents (like methyl or methoxy groups) decrease it.[6][7] This supports the prediction that the electronic influence of the 4-chlorophenyl group will render the corresponding ethanesulfonyl chloride more reactive than tosyl chloride.
Mechanism of Action: Sulfonate Ester Formation
The reaction of a sulfonyl chloride with an alcohol in the presence of a base, such as pyridine, is a cornerstone of organic synthesis.[8] It proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the HCl byproduct and can also act as a nucleophilic catalyst.
Sources
- 1. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Crystallographic Guide to 2-(4-chlorophenyl)ethanesulfonyl Chloride Derivatives and Analogs
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of compounds structurally related to 2-(4-chlorophenyl)ethanesulfonyl chloride. While, to date, the specific crystal structure of 2-(4-chlorophenyl)ethanesulfonyl chloride has not been reported in publicly accessible databases, this guide leverages available crystallographic information on its derivatives and structurally similar molecules. By examining these related structures, we can infer key structural features, understand the influence of substituent modifications on molecular conformation and crystal packing, and provide a valuable resource for researchers working with this class of compounds.
X-ray crystallography is an indispensable technique in modern chemistry and drug discovery, offering unambiguous determination of three-dimensional molecular structures.[1] This precise structural information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel molecules with desired pharmacological properties. The compounds discussed herein, all sharing the 2-(4-chlorophenyl)ethanesulfonyl moiety or key structural elements, are of significant interest in medicinal chemistry.
I. The Significance of Structural Analysis for Sulfonyl Chloride Derivatives
The sulfonyl chloride functional group is a versatile reactive handle in organic synthesis, readily undergoing nucleophilic substitution to form sulfonamides, sulfonates, and other derivatives.[2] Many sulfonamide-containing molecules exhibit a wide range of biological activities, making them important pharmacophores. A detailed understanding of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, provided by X-ray crystallography, is paramount for:
-
Rational Drug Design: Elucidating the precise conformation of a molecule allows for the design of complementary interactions with biological targets.
-
Understanding Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into solubility, stability, and polymorphism.
-
Conformational Analysis: Determining the preferred conformation of the flexible ethylsulfonyl chain and the orientation of the 4-chlorophenyl ring is critical for computational modeling and SAR studies.
II. Experimental Methodology: A Self-Validating Approach to Structure Determination
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established and rigorous workflow.[1] Each step is designed to ensure the quality and reliability of the final structural model.
A. Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of the process. The goal is to grow crystals of sufficient size (typically >0.1 mm in all dimensions) and with a high degree of internal order.[3] A common and effective method for small organic molecules is slow evaporation .
Step-by-Step Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may not crystallize at all.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound by dissolving it in the chosen solvent with gentle heating if necessary.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
B. X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
C. Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which generates an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, accurate crystal structure.
Caption: Experimental workflow for single-crystal X-ray diffraction.
III. Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters of selected compounds that are structurally related to 2-(4-chlorophenyl)ethanesulfonyl chloride. This comparison allows for an evaluation of how changes in the molecular structure affect the crystal system, space group, and unit cell dimensions.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile | C₁₇H₁₄ClNOS | Monoclinic | P2₁/c | 8.3060(4) | 10.5048(6) | 17.9795(9) | 100.598(5) | 1542.00(14) | 4 | [4] |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C₁₈H₁₆ClNO₂S | Monoclinic | P2₁/c | 6.6235(1) | 25.1848(3) | 9.8283(1) | 96.504(1) | 1628.92(4) | 4 | [5] |
| Ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate | C₂₀H₂₇ClN₂O₃ | Triclinic | P-1 | 9.083(7) | 11.201(6) | 11.846(6) | 90.49(5)α, 104.08(6)γ, 117.75(4)β | 1024.1(11) | 2 | [6] |
| (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine | C₂₄H₂₄ClN₃O₃S | Monoclinic | P2₁/c | 12.345(3) | 10.123(2) | 18.987(4) | 95.45(2) | 2359.1(9) | 4 | [1] |
Analysis of Structural Data:
The presented data reveals several key trends and provides a basis for understanding the solid-state behavior of these molecules.
-
Dominance of Monoclinic Crystal System: A majority of the structurally related compounds crystallize in the monoclinic system, with the P2₁/c space group being the most common. This suggests a preference for certain packing motifs that are efficiently accommodated within this symmetry.
-
Influence of Substituents on Unit Cell Parameters: The dimensions of the unit cell are highly dependent on the size and shape of the substituents. For instance, the larger and more complex structure of the hexahydroisoxazolo-quinoline derivative results in a significantly larger unit cell volume compared to the other examples.
-
Conformational Flexibility: The ethylsulfonyl group in the parent compound is expected to be conformationally flexible. In the crystal structures of related molecules, the observed torsion angles of similar linkages provide valuable information about low-energy conformations. For example, in sulfonamides, the sulfonamide moieties are often observed to be nearly perpendicular to the aromatic rings.[7]
-
Intermolecular Interactions: The crystal packing is stabilized by a variety of intermolecular interactions. In the case of the imidazolidinone derivative, C-H···O and weak C-H···Cl interactions are observed to link the molecules into sheets.[6] For sulfonamides, N-H···O=S hydrogen bonds are a dominant feature in the crystal packing.[7] These interactions play a crucial role in determining the overall crystal architecture.
Caption: Relationship between molecular structure, crystal packing, and properties.
IV. Conclusion and Future Directions
This comparative guide highlights the importance of X-ray crystallography in understanding the structural nuances of 2-(4-chlorophenyl)ethanesulfonyl chloride derivatives and their analogs. While the crystal structure of the parent compound remains elusive, the analysis of related structures provides a solid foundation for predicting its conformational preferences and packing motifs.
For researchers in the field, the experimental protocols and comparative data presented herein serve as a valuable resource for their own crystallographic studies. Future work should focus on obtaining the crystal structure of 2-(4-chlorophenyl)ethanesulfonyl chloride itself, which would provide a crucial benchmark for computational studies and a more direct comparison with its derivatives. Such an endeavor would undoubtedly contribute significantly to the rational design of new and improved therapeutic agents based on this important chemical scaffold.
V. References
-
Kumar, S., Hosamani, A. A., Vinayaka, A. C., Sadashiva, M. P., & Doreswamy, B. H. (n.d.). Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. National Center for Biotechnology Information. [Link]
-
Mendoza-Sánchez, R., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(15), 4998. [Link]
-
Deschamps, J. R. (2008). X-ray crystallography of chemical compounds. Methods in molecular biology (Clifton, N.J.), 426, 319–348. [Link]
-
Wikipedia contributors. (2023, April 17). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]
-
Tabarki, M. A., Ben Smida, Y., Guesmi, A., & Besbes, R. (2015). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 9), o682–o683. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 -c]quinolin-3a-yl)methanamine. Biointerface Research in Applied Chemistry, 12(1), 1083-1098. [Link]
-
Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1144–1148. [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 2-(4-chlorophenyl)ethanesulfonyl Chloride | 76653-13-9 | Benchchem [benchchem.com]
- 3. 76653-13-9|2-(4-Chlorophenyl)ethanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(4-chlorophenyl)ethanesulfonyl Chloride
Executive Summary: The Hazard Profile
Handling 2-(4-chlorophenyl)ethanesulfonyl chloride requires more than standard laboratory caution. As a sulfonyl chloride derivative, this compound presents a dual-threat mechanism: direct tissue corrosion and violent hydrolysis.
The Mechanism of Danger:
Upon contact with moisture (including humidity in the air or water on mucous membranes), the sulfonyl chloride moiety (
This reaction releases hydrochloric acid gas and generates significant heat (exothermic). If this occurs on skin or in the eyes, the damage is thermal and chemical. The resulting sulfonic acid is also a strong acid, perpetuating the burn.
Immediate Directive:
-
Strict Moisture Exclusion: All glassware must be oven-dried.
-
Zero Tolerance for Inhalation: All operations must occur within a certified fume hood.
-
Delayed Symptom Awareness: Burns from solid particles may not be immediately painful until hydrolysis accelerates.
Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. It is effective only when Engineering Controls (Fume Hood) are functioning correctly.
Engineering Controls (Primary Barrier)
-
Chemical Fume Hood: Mandatory.[1] Operate with sash at the lowest possible position (approx. 18 inches or lower) to act as a physical shield against splashes.
-
Airflow Check: Verify face velocity is between 80–120 fpm (feet per minute) before opening the container.
PPE Specifications (Secondary Barrier)
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile or Laminate (Silver Shield®) | Sulfonyl chlorides can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove protects during doffing. Change immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)+ Face Shield (8-inch minimum) | Safety glasses are insufficient. Goggles seal against vapors/dust. The face shield protects the neck/chin from projectile hydrolysis during quenching. |
| Body | Chemical-Resistant Lab Coat (Poly/Cotton or Tyvek)+ Chemical Apron (Rubber/Neoprene) | Standard cotton coats absorb liquids, holding the corrosive against the skin. An apron provides an impermeable barrier for the torso. |
| Respiratory | Fume Hood (Primary)Emergency Only: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. | Inhalation of HCl mist causes immediate laryngospasm. Respirators are for spill cleanup only, not routine handling. |
Operational Workflow: Handling & Synthesis
Phase 1: Preparation & Weighing
Objective: Prevent hydrolysis-induced pressure buildup and contamination.
-
Environment: Weighing must be done inside the fume hood. If the balance is external, tare a widely-mouthed jar with a cap inside the hood, add the solid, cap it tightly, and then move to the balance.
-
Tools: Use glass or stainless steel spatulas. Avoid plastics that may degrade or absorb the chemical.
-
Vessel: Use a round-bottom flask (RBF) with a joint compatible with a drying tube or nitrogen line.
Phase 2: Reaction Setup
Objective: Controlled addition.
-
Solvent Selection: Dissolve the sulfonyl chloride in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM), THF) immediately. Solutions are generally safer to handle than the neat solid/liquid.
-
Addition: If adding the chloride to a reaction mixture containing amines/alcohols, expect an exotherm. Add slowly (dropwise) at
to control the rate of HCl generation. -
Scrubbing: If the reaction scale is large (>10g), vent the reaction vessel through a base trap (NaOH solution) to neutralize evolved HCl gas.
Phase 3: Quenching (CRITICAL STEP)
The Danger: Adding water directly to unreacted sulfonyl chloride causes a violent "volcano" effect due to rapid HCl gas expansion.
Protocol:
-
Cool: Cool the reaction mixture to
(Ice/Water bath). -
Dilute: Ensure the mixture is well-diluted with organic solvent.
-
Neutralize: DO NOT use pure water. Use a saturated Sodium Bicarbonate (
) or Ammonium Chloride ( ) solution. -
Pace: Add the quench solution dropwise. Wait for the fizzing (
evolution) to subside between drops.
Visualized Workflows
Figure 1: PPE Decision Logic
This logic gate ensures you are adequately protected based on the state of the matter.
Caption: Decision matrix for selecting PPE based on physical state and exposure risk.
Figure 2: Safe Disposal & Quenching Logic
The pathway to convert the reactive hazard into safe chemical waste.
Caption: Step-by-step quenching workflow to prevent thermal runaway and ensure safe disposal.
Emergency Response
Accidental Exposure[2]
-
Skin Contact: Immediately flush with water for 15 minutes . Do not use "neutralizing" creams (like vinegar or bicarb) on the skin, as the heat of neutralization can worsen the burn. Use water only.
-
Eye Contact: Flush for 15 minutes while holding eyelids open. Time is critical to prevent corneal opacity. Seek an ophthalmologist immediately.
Spill Management
-
Evacuate: If the spill is outside the hood and fumes are generating, evacuate the lab.
-
PPE Up: Wear full-face respirator and chemical resistant suit.
-
Absorb: Use a dry absorbent (vermiculite or sand). Do NOT use paper towels (fire risk due to heat).
-
Neutralize: Collect the absorbed material and slowly treat with dilute sodium carbonate in a pail within a fume hood.
References
-
Fisher Scientific. (2021).[2][3] Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride. Retrieved from
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-.[3][4] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
